Potassiumdioxidodioxoosmium
Description
Overview of Osmium Chemistry in High Oxidation States
The chemistry of osmium is notable for the accessibility of high oxidation states, a characteristic that sets it apart within the platinum group metals.
Osmium was discovered in 1803 by the English chemist Smithson Tennant. rsc.orgwikipedia.org He identified the new element, along with iridium, in the black, insoluble residue left after dissolving crude platinum in aqua regia, a mixture of nitric and hydrochloric acids. rsc.orgshef.ac.ukbriandcolwell.com Tennant named the element "osmium" from the Greek word osme, meaning "smell" or "odor," due to the pungent and distinctive smell of its volatile oxide, osmium tetroxide (OsO₄). rsc.orgshef.ac.ukbritannica.com
Early research was challenging because osmium is an extremely dense, hard, and brittle metal, making it difficult to work with. britannica.com Despite these challenges, its unique chemical properties, particularly the formation of compounds in high oxidation states, have made it a subject of continuous interest in the scientific community.
Osmium in the +6 oxidation state is a cornerstone of modern chemistry, serving as a vital reagent and catalyst. Osmium(VI) compounds, such as potassium osmate(VI), are crucial precursors for generating osmium tetroxide (OsO₄), a powerful and selective oxidizing agent. nih.gov While OsO₄ is highly effective, it is also toxic and volatile; thus, the more stable and less hazardous Os(VI) salts are often preferred for in-situ generation of the tetroxide. wikipedia.org
In organic synthesis, osmium(VI) is famously used to catalyze dihydroxylation reactions, where two hydroxyl groups are added across a double bond. This chemistry is exemplified by the Sharpless Asymmetric Dihydroxylation, a method so significant it was recognized with a Nobel Prize. This reaction allows for the creation of chiral diols with high enantioselectivity, which are critical building blocks for pharmaceuticals and natural products.
In inorganic chemistry, Os(VI) complexes are foundational in synthesizing a wide array of organometallic and coordination compounds. acs.orgacs.org Research into osmium(VI) nitrido and hydroxo complexes continues to reveal novel reactivity and potential applications, from new catalytic cycles to materials science and anticancer agents. acs.orgresearchgate.net
The chemical behavior of Group 8 elements—iron (Fe), ruthenium (Ru), and osmium (Os)—shows distinct trends, especially concerning the stability of their oxides in high oxidation states. researchgate.net The stability of higher oxidation states increases significantly as one moves down the group from iron to osmium.
Iron is most commonly found in the +2 and +3 oxidation states, and its oxides, such as iron(II) oxide (FeO) and iron(III) oxide (Fe₂O₃), are basic in nature. quora.com Ruthenium, the next element in the group, can achieve higher oxidation states, including the +8 state in ruthenium tetroxide (RuO₄). wikipedia.org However, RuO₄ is a more aggressive and less stable oxidizing agent than its osmium counterpart. wikipedia.org
Osmium readily forms the relatively stable osmium tetroxide (OsO₄), showcasing its ability to exist in the +8 oxidation state. researchgate.netquora.com The oxides of metals in higher oxidation states tend to be more acidic. Consequently, while iron oxides are basic, RuO₄ and OsO₄ are acidic oxides. This trend highlights a key principle in transition metal chemistry: heavier elements in a group are better able to stabilize higher oxidation states.
Table 1: Comparison of Group 8 Metal Oxides
| Feature | Iron (Fe) | Ruthenium (Ru) | Osmium (Os) |
| Common Oxidation States | +2, +3 | +2, +3, +4 | +2, +3, +4, +6, +8 |
| Highest Oxidation State Oxide | Fe₂O₃ (+3) | RuO₄ (+8) | OsO₄ (+8) |
| Stability of Highest Oxide | Stable | Less stable, strong oxidant | More stable than RuO₄ |
| Acid-Base Nature of Highest Oxide | Basic (Fe₂O₃) | Acidic | Acidic |
Definition and Nomenclature of Potassium Osmate(VI)
The compound at the center of this discussion is a salt containing osmium in its +6 oxidation state.
The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is dipotassium (B57713);dioxido(dioxo)osmium;dihydrate . alfa-chemistry.comnih.gov This name precisely describes the components of the complex: two potassium ions (dipotassium) that balance the charge, an osmium center with two oxide (O²⁻) and two oxo (=O) ligands, and two water molecules of hydration (dihydrate). Tools like the Open Parser for Systematic IUPAC Nomenclature (OPSIN) are used to convert such names into chemical structures. ebi.ac.uk
In literature and commercial catalogs, Potassium dioxidodioxoosmium is known by several synonyms and formulas, which can describe different aspects of its structure. The most common representations are K₂OsO₄·2H₂O and K₂[OsO₂(OH)₄].
K₂OsO₄·2H₂O : This formula represents the compound as potassium osmate dihydrate. dcchemicals.com It is a simple empirical representation.
K₂[OsO₂(OH)₄] : This formula provides more structural insight, describing the coordination complex as containing a central osmium atom bonded to two oxo groups and four hydroxide (B78521) (-OH) groups. wikipedia.orgacs.org This structure, more accurately named dipotassium trans-tetrahydroxodioxoosmate(2-), is widely accepted as the true form of the anion in the solid state and in solution. cymitquimica.com
The compound is a purple, crystalline solid that is soluble in water. cymitquimica.com
Table 2: Synonyms and Formulas for Potassium Osmate(VI) Dihydrate
| Type | Representation |
| IUPAC Name | dipotassium;dioxido(dioxo)osmium;dihydrate nih.gov |
| Common Name | Potassium osmate(VI) dihydrate dcchemicals.com |
| Synonym | Potassium osmium(VI) oxide dihydrate dcchemicals.com |
| Synonym | Dipotassium tetrahydroxodioxoosmate nih.gov |
| Formula | K₂OsO₄·2H₂O dcchemicals.com |
| Structural Formula | K₂[OsO₂(OH)₄] acs.org |
| CAS Number | 10022-66-9 alfa-chemistry.comnih.gov |
Contextualization within Osmium Coordination Complexes
Osmium, a member of the platinum group metals, can exist in a wide range of oxidation states, from -2 to +8. scientificupdate.comwikipedia.org This versatility allows for the formation of a diverse array of coordination complexes. Potassium osmate(VI), with its central osmium atom in the +6 oxidation state, is a significant example of a high-valent osmium coordination compound. wikipedia.org The coordination sphere of the osmate anion, [OsO₂(OH)₄]²⁻, features an octahedral geometry with two trans-oxo ligands and four hydroxo ligands. wikipedia.org This "osmyl" core (OsO₂²⁺) is a common structural motif in osmium(VI) chemistry.
The stability and reactivity of potassium osmate make it a valuable starting material for the synthesis of other osmium complexes. smolecule.com It can undergo ligand exchange reactions, where the hydroxo groups are replaced by other ligands, leading to a variety of osmium(VI) derivatives. wikipedia.org For example, its reaction with ammonium (B1175870) salts produces osmyl tetra-ammine compounds. wikipedia.org Furthermore, it can be reduced to lower oxidation state osmium compounds, expanding its utility in the broader landscape of osmium coordination chemistry. wikipedia.org
Research Landscape and Scholarly Literature Overview
The study of osmium chemistry, including that of potassium osmate, has historically been less extensive than that of other transition metals, partly due to the rarity and the toxicity of its volatile tetroxide. nih.govsciencepublishinggroup.com However, research interest has grown over time as safe handling techniques have been developed and its unique catalytic properties have been recognized. sciencepublishinggroup.com
Evolution of Research Interests in Potassium Osmate(VI)
Initial interest in potassium osmate, following its discovery in the mid-19th century, was primarily focused on its fundamental chemical properties and reactions. wikipedia.org A significant turning point in the research landscape came with the discovery of its catalytic activity. The application of potassium osmate in the asymmetric dihydroxylation of olefins, a reaction of immense importance in organic synthesis, propelled it into the spotlight. heraeus-precious-metals.comchemimpex.com This catalytic process, particularly the Sharpless asymmetric dihydroxylation, allows for the stereoselective synthesis of chiral diols, which are crucial building blocks for pharmaceuticals and other complex organic molecules. heraeus-precious-metals.com
Dominant Research Paradigms and Emerging Trends
The dominant research paradigm surrounding potassium osmate has been its application as a catalyst in organic synthesis. heraeus-precious-metals.comchemimpex.com Its role as a powerful oxidizing agent for cleaving carbon-carbon double bonds to form ketones and carboxylic acids is also well-established. smolecule.com
Emerging trends in osmium chemistry suggest a broadening of applications for compounds like potassium osmate. numberanalytics.com There is growing interest in the development of novel osmium-based materials for applications in materials science and medicine. sciencepublishinggroup.comeuropa.eu For instance, osmium complexes are being investigated for their potential in anti-cancer drug discovery. sciencepublishinggroup.com The electrochemical properties of osmium compounds are also being explored for use in sensors and actuators. sciencepublishinggroup.com As the field of osmium catalysis continues to evolve, the development of new ligands and reaction conditions is expanding the scope of its applications, including integration with technologies like flow chemistry for more efficient and scalable syntheses. numberanalytics.com
| Compound Name | Chemical Formula |
| Potassium dioxidodioxoosmium | K₂[OsO₂(OH)₄] |
| Osmium Tetroxide | OsO₄ |
| Potassium Osmyl Oxalate | Not specified |
| Hexachloroosmic acid | H₂[OsCl₆] |
| Osmium | Os |
| Property | Value |
| Chemical Formula | K₂[OsO₂(OH)₄] |
| Appearance | Purple powder |
| Oxidation State of Osmium | +6 |
| Crystal Structure of Anion | Octahedral |
| Os=O Bond Distance | 1.75(2) Å |
| Os-OH Bond Distance | 1.99(2) Å |
| Solubility | Soluble in water, methanol (B129727) |
| Diamagnetic | Yes |
Properties
Molecular Formula |
K2O4Os |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
dipotassium;dioxido(dioxo)osmium |
InChI |
InChI=1S/2K.4O.Os/q2*+1;;;2*-1; |
InChI Key |
JMVOCSLPMGHXPG-UHFFFAOYSA-N |
Canonical SMILES |
[O-][Os](=O)(=O)[O-].[K+].[K+] |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of Potassium Osmate Vi
Conventional and Advanced Synthetic Routes
The synthesis of potassium osmate(VI) can be achieved through several well-established methods, primarily involving either the oxidative fusion of osmium metal or the reduction of the higher-valent osmium tetroxide.
One of the primary methods for preparing potassium osmate(VI) is through the alkaline oxidative fusion of pure osmium metal. wikipedia.org This process involves heating osmium metal in the presence of a strong base, such as potassium hydroxide (B78521), and an oxidizing agent to achieve the Os(VI) oxidation state.
Alternatively, and more commonly, the synthesis starts from osmium tetroxide (OsO₄). This historically significant method, first documented by Edmond Frémy in 1844, involves the reduction of osmium tetroxide in an alkaline medium. wikipedia.orgchemicalbook.com A common reducing agent for this process is ethanol (B145695). wikipedia.org The reaction yields potassium osmate(VI) as a purple crystalline solid. guidechem.com
Table 1: Summary of Primary Synthetic Routes for Potassium Osmate(VI)
| Synthetic Route | Starting Material | Key Reagents | Description |
|---|---|---|---|
| Alkaline Oxidative Fusion | Osmium Metal | Potassium Hydroxide, Oxidizing Agent | High-temperature fusion of osmium metal in an alkaline and oxidizing environment. wikipedia.org |
| Reduction of Osmium Tetroxide | Osmium Tetroxide (OsO₄) | Ethanol, Potassium Hydroxide | Reduction of Os(VIII) to Os(VI) in an alkaline alcoholic solution. wikipedia.org |
Potassium osmate(VI) is typically isolated as a dihydrate, K₂OsO₄·2H₂O, which is a hygroscopic, purple crystalline powder. guidechem.comsigmaaldrich.com This hydrated form is soluble in water and methanol (B129727) but insoluble in alcohol and ether. wikipedia.orgsigmaaldrich.com When dissolved in water, it forms a red or pink solution, while in methanol, it produces a blue solution. wikipedia.orgguidechem.com The compound is more stable in cold water under alkaline conditions; decomposition is accelerated by hot water or acid, which can lead to the formation of osmium tetroxide. wikipedia.org The synthesis procedures, particularly those involving aqueous alkaline solutions, naturally lead to the formation of the dihydrate.
The preparation of the anhydrous form is less commonly detailed in standard synthetic literature, as the dihydrate is the commercially available and frequently used form. Obtaining the anhydrous salt would typically involve carefully controlled dehydration of the dihydrate, though specific conditions must be managed to avoid decomposition of the osmate itself.
Optimizing the purity and yield of potassium osmate(VI) requires careful control over reaction conditions. When synthesizing from osmium tetroxide and ethanol, a common byproduct is potassium acetate. The purity of the final product can be significantly improved by removing this byproduct through recrystallization of the crude product in cold water.
To maximize the yield, it is crucial to manage the stoichiometry of the reactants and the alkalinity of the solution to ensure the complete conversion of the precursor to the desired Os(VI) state without promoting further reduction or disproportionation. The stability of potassium osmate is greater under alkaline conditions, so maintaining an appropriate pH throughout the synthesis and purification process helps prevent decomposition and loss of product. wikipedia.org
Precursor Chemistry and Reaction Conditions
The formation of potassium osmate(VI) is highly dependent on the choice of precursor and the specific conditions of the reaction environment.
Osmium tetroxide (OsO₄) is the most vital precursor for the synthesis of potassium osmate(VI). wikipedia.org As an Os(VIII) species, it is readily reduced to the Os(VI) state required for the formation of the osmate salt. The high toxicity and volatility of OsO₄ make its direct use in some applications challenging. The discovery and synthesis of the stable, water-soluble potassium osmate(VI) salt provided a safer and more convenient alternative for many chemical transformations.
Interestingly, while OsO₄ is the precursor to potassium osmate, the latter can also serve as a stable source to generate the active Os(VIII) species in situ for catalytic reactions. chemeurope.com For instance, in the Sharpless Asymmetric Dihydroxylation, the Os(VI) from potassium osmate is oxidized to a reactive Os(VIII) species, often OsO₄, which then participates in the catalytic cycle.
The reaction medium plays a critical role in the synthesis of potassium osmate(VI). An alkaline medium, typically a solution of potassium hydroxide, is essential for the reaction between osmium tetroxide and a reducing agent like ethanol. wikipedia.org The hydroxide ions participate in the formation of the final tetrahydroxodioxoosmate(VI) anion, [OsO₂(OH)₄]²⁻.
The stoichiometry of the reaction is precise. The balanced chemical equation for the synthesis using ethanol as the reducing agent is: 2 OsO₄ + C₂H₅OH + 5 KOH → CH₃CO₂K + 2 K₂[OsO₂(OH)₄] wikipedia.org
This equation highlights the specific molar ratios required for the efficient conversion of the osmium tetroxide precursor. The choice of solvent also influences the state of the resulting osmate complex in solution.
Table 2: Influence of Solvent on Potassium Osmate(VI) Solution Color
| Solvent | Resulting Solution Color | Indication |
|---|---|---|
| Water | Red / Pink | Formation of the hydrated osmate complex in aqueous solution. wikipedia.org |
| Dilute Alcohols | Pink | Formation of a complex with the alcohol. wikipedia.org |
| Methanol | Blue | Formation of a distinct complex in methanolic solution. wikipedia.orgguidechem.com |
| Alcohol / Ether | Insoluble | The salt does not dissolve in these non-polar organic solvents. wikipedia.org |
Solvothermal and Hydrothermal Synthesis Approaches
Solvothermal and hydrothermal synthesis are methods that employ solvents under elevated temperatures and pressures to facilitate the dissolution and recrystallization of materials that are poorly soluble under ambient conditions. These techniques are widely used for the synthesis of inorganic complexes and materials.
However, for the synthesis of Potassium Osmate(VI) (K₂[OsO₂(OH)₄]), the predominant and historically established methods involve the alkaline oxidative fusion of osmium metal or the reduction of osmium tetroxide (OsO₄) in an alkaline medium, for instance, with ethanol. While solvothermal and hydrothermal routes are powerful for creating various metal-oxo complexes, their specific application for the direct synthesis of Potassium Osmate(VI) is not extensively documented in the reviewed scientific literature. The synthesis of osmium compounds can be complex and often requires precise control over reaction conditions, which for potassium osmate, are well-established through classical chemical routes.
Derivatization Pathways to Other Osmium(VI) Complexes
Potassium osmate(VI) is a valuable and stable precursor for the synthesis of a diverse range of other osmium compounds and complexes. Its reactivity allows for its transformation into organometallic and coordination complexes, which have significant applications, particularly in the field of catalysis. iieng.org
One of the most critical applications of potassium osmate is its role as a precursor to the highly reactive Osmium(VIII) species, osmium tetroxide, especially in catalytic processes like asymmetric dihydroxylation. In these catalytic cycles, the Os(VI) from potassium osmate is first oxidized to Os(VIII). Furthermore, potassium osmate serves as a starting material for producing other important precursors, such as hexahaloosmate(IV) complexes like (NH₄)₂OsCl₆. iieng.org
Ligand Exchange Reactions in Osmium(VI) Systems
Ligand exchange is a fundamental process in the derivatization of Osmium(VI) complexes. High-valent Os(VI) nitrido complexes, characterized by a metal-nitrogen triple bond (Os≡N), are particularly notable for their electrophilicity. nih.govacs.org This property makes them susceptible to attack by a variety of nucleophiles, leading to the formation of new Osmium(IV) or Osmium(V) species through ligand addition or exchange reactions. nih.govacs.org
The reactivity of these Os(VI) nitrido complexes can be tuned by the other ligands present in the coordination sphere. For instance, the addition of a ligand such as pyridine (B92270) trans to the nitrido group can significantly enhance reactivity. acs.org Research has demonstrated that Os(VI) nitrido complexes react with various nucleophiles, including enamines and cyanide, to generate novel complexes with substituted guanidine (B92328) or cyanamide (B42294) ligands. researchgate.netrsc.org
A summary of representative ligand exchange and addition reactions involving Os(VI) nitrido complexes is presented below.
| Starting Os(VI) Complex | Reactant / Nucleophile | Resulting Product Type | Reference |
| [OsVI(N)(L)(CN)₃]⁻ | Enamine (from ketone + aniline) | Osmium(III) complex with a substituted guanidine ligand | rsc.org |
| [OsVI(N)(L¹)(Cl)(OH₂)] | Cyanide (CN⁻) | (PPh₄)[OsVI(N)(L¹)(CN)(Cl)] | researchgate.net |
| Osmium(VI) Nitrido Complexes | Various Nucleophiles | Osmium(IV)/Osmium(V) complexes | nih.govacs.org |
Formation of Related Oxo and Hydroxoosmium(VI) Species
Potassium osmate itself is a key example of a hydroxoosmium(VI) species, with the chemical formula K₂[OsO₂(OH)₄], indicating a central osmium atom bonded to two oxo (=O) and four hydroxo (-OH) ligands. heraeus-precious-metals.com The chemistry of Osmium(VI) allows for the synthesis of a variety of related oxo and hydroxo complexes.
For example, the synthesis of dioxo dialkyl osmium(VI) complexes has been reported. proquest.com The reaction of specific precursor complexes with reagents like pyridine hydrochloride (py·HCl) or trimethylsilyl (B98337) chloride (Me₃SiCl) can yield a mixture of cis- and trans-Os(O)(CH₂SiMe₃)₂Cl₂. proquest.com This demonstrates the conversion of a dioxo species into a mono-oxo species through a reaction that replaces an oxo group and other ligands.
The stability of the hexacoordinate [OsO₂(OH)₄]²⁻ anion has been supported by relativistic Density Functional Theory (DFT) calculations, which contrast it with related ruthenium chemistry where a five-coordinate species is often favored. The formation of these species is central to the catalytic activity of osmium compounds, where intermediates involving Os-O and Os-OH bonds are frequently invoked. baranlab.org
Stereoselective Synthesis of Novel Osmium(VI) Compounds
The stereochemistry of Osmium(VI) complexes plays a crucial role in their most famous application: the stereoselective dihydroxylation of alkenes. heraeus-precious-metals.commasterorganicchemistry.com Potassium osmate is a primary catalyst for this transformation, which converts an alkene into a diol with a specific, predictable three-dimensional arrangement (stereochemistry).
The key step in this process is the reaction between the alkene and an osmium(VIII) species (often generated in situ from potassium osmate) to form an intermediate osmium(VI) monoglycolate ester, also known as an osmate ester. wikipedia.orgskku.edu This reaction is a concerted [3+2] cycloaddition, meaning the two new carbon-oxygen bonds are formed in a single step on the same face of the alkene. wikipedia.org This mechanism dictates the cis-stereochemistry of the resulting diol. wikipedia.org
The stereoselectivity of the reaction can be controlled by adding chiral ligands, typically alkaloids or their derivatives, which coordinate to the osmium center. skku.edu This chiral Osmium(VI) intermediate then reacts preferentially with one face of the alkene, leading to the formation of one enantiomer of the diol product in excess. This method is known as the Sharpless Asymmetric Dihydroxylation. heraeus-precious-metals.com
Furthermore, in other Osmium(VI) systems, existing ligands can direct the stereochemical outcome of a reaction. It has been noted that in certain Os(VI) nitrido complexes, the nitrido ligand can exert a directing effect, causing incoming nucleophiles to add in a stereospecific manner. acs.org
Mechanistic Investigations of Chemical Reactivity and Catalysis with Potassium Osmate Vi
Elucidation of Reaction Pathways
Understanding the detailed sequence of bond-making and bond-breaking events is crucial for optimizing existing catalytic systems and designing new ones. Mechanistic studies focus on distinguishing between different possible pathways and identifying key reactive intermediates.
Catalytic reactions can proceed through either concerted or stepwise mechanisms. A concerted reaction occurs in a single step where all bond formations and cleavages happen simultaneously, passing through a single transition state. youtube.com A stepwise mechanism involves two or more distinct steps, featuring one or more reactive intermediates. youtube.com
In the context of osmium-catalyzed reactions, such as the widely used Sharpless asymmetric dihydroxylation of olefins, this distinction is critical. The catalytic cycle begins with the oxidation of the Os(VI) precatalyst to an Os(VIII) species (osmium tetroxide). This Os(VIII) oxide then reacts with the alkene. The key cycloaddition step to form the osmate ester intermediate has been a subject of significant study. Computational and experimental evidence often points towards a highly asynchronous, yet concerted, pathway for this cycloaddition. nih.govresearchgate.net However, in some pericyclic reactions, the energy difference between a concerted transition state and a stepwise pathway involving a diradical intermediate can be very small, suggesting that the two mechanisms may compete. nih.gov For many diyne cycloadditions, the potential energy surface can be flat, favoring a stepwise mechanism. nih.gov The specific mechanism can be influenced by factors such as substrate structure, ligands, and reaction conditions.
The direct observation and characterization of reaction intermediates provide the most compelling evidence for a proposed reaction mechanism. Due to their transient nature, these species are often difficult to detect.
In the osmium-catalyzed dihydroxylation of alkenes, a critical intermediate is the cyclic osmate(VI) ester, formed from the reaction of osmium tetroxide (Os(VIII)) with the alkene. While typically too reactive to isolate, its presence is strongly supported by kinetic data and isotopic labeling studies. In some cases, related osmium(VI) ester complexes have been detected kinetically as short-lived intermediates. researchgate.net For example, studies on the aqueous dihydroxylation of chloroethylenes showed that the reaction proceeds in two distinct steps, with the first step being the rapid formation of a 1:1 adduct, identified as the osmium(VI) ester. researchgate.net
In other osmium-mediated transformations, different intermediates have been identified. For instance, in the reaction of osmium(VI) nitrido complexes with cyanide, paramagnetic osmium(III) phosphoranimine complexes have been isolated and characterized by X-ray crystallography. researchgate.net Similarly, reactions involving azide (B81097) can lead to stable osmium(II) dinitrogen complexes or osmium(III) tetrazolate complexes, which have also been structurally characterized. colab.ws The successful identification of such intermediates is vital for confirming multi-step reaction pathways and understanding the intricate electronic and structural changes the osmium catalyst undergoes during a reaction. researchgate.net
Kinetic Studies of Oxidation and Ligand Exchange Processes
Kinetic investigations are fundamental to understanding the mechanistic pathways of reactions involving potassium osmate(VI), known systematically as Potassiumdioxidodioxoosmium. Studies focusing on oxidation reactions, such as the dihydroxylation of olefins, reveal that the reaction rates are intricately dependent on the concentrations of the substrate, the osmium catalyst, and any co-oxidants present. This complex interplay suggests that multiple species are involved in the reaction mechanism. For instance, in certain asymmetric dihydroxylation processes, elevated concentrations of the olefin substrate can paradoxically lead to a decrease in enantiomeric excess, pointing to the existence of a secondary, less selective catalytic cycle that may become dominant under these conditions.
The rate-determining step in these catalytic cycles is not fixed and can vary based on specific reaction conditions. In some scenarios, the hydrolysis of the cyclic osmate ester intermediate to release the diol product is the slowest step. In others, particularly within catalytic systems, the re-oxidation of the Os(VI) species back to the active Os(VIII) state can be the turnover-limiting step.
Table 1: Factors Influencing Reaction Kinetics in Osmium-Catalyzed Oxidations
| Factor | Observation | Potential Mechanistic Implication |
| Substrate Concentration | High olefin concentrations can decrease enantioselectivity. | A secondary, less selective catalytic cycle may become more prominent. |
| Co-oxidant Nature | The choice of co-oxidant affects the rate of catalyst regeneration. | The re-oxidation of Os(VI) to Os(VIII) can be the rate-limiting step. |
| Ligand Exchange Rate | Slower ligand exchange can lead to lower overall reaction conversion. nih.govmdpi.com | The formation of active catalytic species or release of product may be hindered. |
| pH and Solvent | Reaction conditions significantly impact the rates of individual steps and intermediate stability. | The protonation state of intermediates and the solubility of reactants are altered. |
Stoichiometric and Catalytic Reactivity Modes
Differentiation Between Stoichiometric Reagent Use and Catalytic Turnover
Potassium osmate(VI) exhibits dual reactivity, functioning as both a stoichiometric reagent and a catalyst precursor. The fundamental distinction lies in the consumption and regeneration of the osmium species during the reaction.
In stoichiometric mode , a full equivalent of the osmium compound is used to effect a chemical transformation. An example is the oxidative cleavage of olefins to yield carboxylic acids or ketones. msu.edu In this capacity, the Os(VI) is consumed during the reaction and is not regenerated. This approach is often less desirable due to the high cost and toxicity associated with osmium compounds, making large-scale stoichiometric use impractical. masterorganicchemistry.comwikipedia.org
In catalytic mode , only a small, sub-stoichiometric amount of potassium osmate is required. masterorganicchemistry.com It serves as a precursor to the active catalyst, which is typically an Os(VIII) species like osmium tetroxide. This active catalyst performs the desired oxidation (e.g., dihydroxylation of an alkene) and is reduced back to the Os(VI) state. A co-oxidant is then used to regenerate the Os(VIII) species, allowing the cycle to repeat many times. masterorganicchemistry.comchemistrylearner.com This catalytic turnover makes the process far more efficient and economical. researchgate.net The use of catalytic amounts of osmium with a stoichiometric co-oxidant is the basis for widely used transformations like the Upjohn and Sharpless asymmetric dihydroxylations. masterorganicchemistry.comwikipedia.orgechemi.com
Table 2: Comparison of Stoichiometric vs. Catalytic Use of Potassium Osmate(VI)
| Feature | Stoichiometric Use | Catalytic Use |
| Osmium Quantity | 1 equivalent or more (consumed) | Sub-stoichiometric (e.g., 1-2 mol%) (regenerated) masterorganicchemistry.com |
| Primary Role | Direct oxidizing agent | Precursor to the active catalyst |
| Regeneration | Not applicable; osmium is a consumed reactant | Essential for turnover; requires a co-oxidant chemistrylearner.com |
| Efficiency | Lower; one mole of osmate per mole of substrate | Higher; one mole of osmate transforms many moles of substrate |
| Typical Reaction | Oxidative cleavage of olefins msu.edu | Dihydroxylation of olefins wikipedia.orgalfachemic.com |
| Economic Viability | Generally poor due to high cost of osmium wikipedia.org | Favorable; minimizes use of expensive metal researchgate.netechemi.com |
Role of Co-oxidants and Reductants in Catalytic Systems
In catalytic systems employing potassium osmate, co-oxidants are indispensable for maintaining the catalytic cycle. The primary catalytic cycle for reactions like dihydroxylation involves the reduction of an active Os(VIII) species to Os(VI) upon reacting with the substrate (e.g., an alkene). chemistrylearner.com The crucial role of the co-oxidant is to re-oxidize the Os(VI) species back to the catalytically active Os(VIII) state, thus regenerating the catalyst for subsequent turnovers. chemistrylearner.comechemi.com
Commonly used co-oxidants include N-methylmorpholine N-oxide (NMO) and potassium ferricyanide (B76249) (K₃[Fe(CN)₆]). The choice of co-oxidant can significantly influence the reaction's outcome and efficiency. For instance, the Upjohn dihydroxylation process famously uses NMO to regenerate osmium tetroxide from the reduced osmate ester. wikipedia.orgechemi.com More recently, greener alternatives such as molecular oxygen or air have been explored as the terminal oxidant, often requiring specific pH conditions for optimal performance. acs.org
While the term "reductant" is less common in the main catalytic cycle, the substrate itself (e.g., the alkene) acts as the reductant for the Os(VIII) species. In some contexts, a reducing agent like sodium bisulfite may be used in a separate, subsequent step to hydrolyze the stable osmate ester intermediate and liberate the diol product, particularly when osmium tetroxide is used stoichiometrically. masterorganicchemistry.com However, in modern catalytic systems with co-oxidants like NMO, this separate reduction step is often unnecessary as the osmate ester is cleaved under the reaction conditions. masterorganicchemistry.com
Table 3: Common Co-oxidants in Osmium Catalysis
| Co-oxidant | Abbreviation | Typical Reaction | Role |
| N-methylmorpholine N-oxide | NMO | Upjohn Dihydroxylation | Regenerates Os(VIII) from Os(VI) wikipedia.orgechemi.com |
| Potassium Ferricyanide | K₃[Fe(CN)₆] | Sharpless Asymmetric Dihydroxylation | Re-oxidizes the osmium catalyst in the presence of a chiral ligand |
| Hydrogen Peroxide | H₂O₂ | Milas Dihydroxylation | Stoichiometric oxidant, though can lead to over-oxidation wikipedia.org |
| Molecular Oxygen / Air | O₂ | Green Dihydroxylation Variants | Acts as the terminal oxidant, often requiring specific pH control acs.org |
Catalyst Regeneration and Deactivation Pathways
Catalyst Regeneration is the cornerstone of osmium-catalyzed oxidations, enabling high turnover numbers with minimal metal loading. The most common regeneration pathway involves a chemical co-oxidant, such as NMO, which transfers an oxygen atom to the Os(VI) species to reform the active Os(VIII) catalyst. echemi.comkhanacademy.org This process allows a catalytic amount of the osmium precursor to facilitate the conversion of a large amount of substrate. echemi.com Alternative regeneration strategies have also been developed, including electrochemical methods where an anode replaces the chemical co-oxidant to perform the re-oxidation.
Despite the efficiency of these systems, catalyst deactivation can occur through several pathways, diminishing the catalyst's lifetime and effectiveness. Potential deactivation mechanisms for osmium catalysts include:
Formation of Inactive Species : The catalyst can be converted into a form that is inactive under the reaction conditions. For example, Os(VI) may be reduced to lower oxidation states like Os(IV) (e.g., as osmium dioxide), which are not easily re-oxidized to Os(VIII). wikipedia.org The formation of stable hydroxido species (Os-OH) in aqueous media can also lead to inactive complexes that are resistant to substitution and further reaction. rsc.org
Ligand Degradation : In asymmetric catalysis, the chiral ligands that confer stereoselectivity can degrade under the oxidative conditions, leading to a loss of enantioselectivity over time.
Chemical Poisoning : Impurities in the substrate or solvent can bind strongly to the osmium center, blocking the active site and preventing it from participating in the catalytic cycle.
Physical Decomposition : Potassium osmate itself can slowly decompose in aqueous solutions, especially when heated or under acidic conditions, to form the volatile and toxic osmium tetroxide. wikipedia.org If not contained, loss of the volatile OsO₄ from the reaction medium represents a deactivation pathway.
Mitigation strategies often involve careful control of reaction parameters such as pH, temperature, and substrate purity to minimize side reactions and prolong the life of the active catalytic species. rsc.org
Applications in Advanced Organic Synthesis Catalysis Employing Potassium Osmate Vi
Diastereoselective Dihydroxylation of Alkenes
The conversion of an alkene to a vicinal diol through the addition of two hydroxyl groups is a fundamental oxidation reaction known as dihydroxylation. wikipedia.org When this process is catalyzed by osmium compounds, such as potassium osmate(VI), it proceeds with syn-stereochemistry, meaning both hydroxyl groups are added to the same face of the double bond. wikipedia.orgmasterorganicchemistry.com This stereochemical outcome is a direct result of the reaction mechanism.
Historical Development of Osmium-Catalyzed Dihydroxylation
The use of osmium tetroxide (OsO4) for the dihydroxylation of alkenes has a long history, valued for its reliability and efficiency in producing syn-diols. wikipedia.orgmasterorganicchemistry.com However, the high cost and toxicity of OsO4 necessitated the development of catalytic methods. wikipedia.orgscispace.com
Early methods, such as the Milas hydroxylation introduced in the 1930s, used hydrogen peroxide as a stoichiometric oxidant alongside catalytic OsO4. wikipedia.orgscispace.com While effective, this method often suffered from low chemoselectivity due to overoxidation of the diol product. wikipedia.orgscispace.com
A significant advancement came in 1973 with the development of the Upjohn dihydroxylation. wikipedia.orgorganic-chemistry.org This procedure utilizes N-methylmorpholine N-oxide (NMO) as a co-oxidant to regenerate the Os(VIII) catalyst from the reduced Os(VI) species formed during the reaction. wikipedia.orgorganic-chemistry.org The use of NMO allowed for the reaction to be performed with only catalytic amounts of the expensive osmium tetroxide, though it was not effective for dihydroxylating tetrasubstituted alkenes. wikipedia.orgorganic-chemistry.org
Further refinement led to the Sharpless asymmetric dihydroxylation, which not only operates catalytically but also controls the enantioselectivity of the reaction. wikipedia.orgwikipedia.org This method, developed by K. Barry Sharpless, employs potassium ferricyanide (B76249) (K3[Fe(CN)6]) as the stoichiometric oxidant in combination with chiral ligands. wikipedia.org The use of potassium osmate(VI) dihydrate (K2OsO2(OH)4) as a stable, non-volatile source of the osmium catalyst is a key feature of modern protocols, enhancing the safety and practicality of the reaction. wikipedia.orgyoutube.com
Mechanism of Osmate Ester Formation and Hydrolysis
The mechanism of osmium-catalyzed dihydroxylation is a well-established two-step process that accounts for the observed syn-stereochemistry. jove.com
Osmate Ester Formation : The reaction begins with the active catalyst, osmium tetroxide (OsO4), which is an electrophilic oxidant. jove.com It undergoes a concerted [3+2] cycloaddition with the alkene. organic-chemistry.orgwikipedia.org In this step, the π bond of the alkene reacts with two of the Os=O bonds, forming a five-membered cyclic osmate ester intermediate. masterorganicchemistry.comjove.com Because both oxygen atoms are delivered simultaneously from the same molecule of OsO4 to one face of the alkene, the resulting stereochemistry is syn. jove.comyoutube.com
Hydrolysis : The formed osmate ester is relatively stable but can be hydrolyzed to yield the vicinal diol. masterorganicchemistry.com This cleavage of the osmium-oxygen bonds liberates the desired diol product and a reduced osmium(VI) species. wikipedia.orgyoutube.com The hydrolysis step does not affect the stereochemistry established during the cycloaddition. jove.com The reduced osmium catalyst is then re-oxidized back to Os(VIII) by a stoichiometric co-oxidant (like NMO or potassium ferricyanide), allowing the catalytic cycle to continue. organic-chemistry.orgorganic-chemistry.org The hydrolysis is often considered the rate-limiting step of the cycle. wikipedia.org Additives such as methanesulfonamide (B31651) can be used to accelerate this step, particularly for non-terminal alkene substrates. wikipedia.org
Scope and Limitations in Diverse Organic Substrates
Osmium-catalyzed dihydroxylation is a highly reliable and general method applicable to a wide variety of alkenes. wikipedia.org The reaction is highly site-selective, preferentially reacting with the most electron-rich double bond in a polyunsaturated substrate. wikipedia.org
Scope:
Substitution Pattern: The reaction is effective for alkenes with various substitution patterns, including mono-, di-, and trisubstituted olefins. wikipedia.org
Functional Group Tolerance: The Upjohn and Sharpless conditions are tolerant of many different functional groups, making the reaction broadly applicable in complex molecule synthesis. wikipedia.org
Stereoselectivity: The syn-addition is highly predictable, providing reliable stereochemical outcomes.
Limitations:
Tetrasubstituted Alkenes: The Upjohn protocol is generally not effective for the dihydroxylation of tetrasubstituted alkenes. wikipedia.org
Electron-Deficient Alkenes: Alkenes that are electron-deficient tend to react slowly with the electrophilic osmium tetroxide catalyst.
Overoxidation: While less of an issue than in early methods, overoxidation of the product diol to a dicarbonyl compound can sometimes occur, particularly with stronger oxidants or harsher conditions. wikipedia.org
Secondary Catalytic Cycle: In the asymmetric version, a secondary catalytic cycle can sometimes compete, leading to a reduction in enantioselectivity. This is more prevalent at higher olefin concentrations. orgsyn.org
Enantioselective Asymmetric Dihydroxylation (Sharpless AD)
The Sharpless Asymmetric Dihydroxylation (AD) is a landmark achievement in organic synthesis, enabling the conversion of prochiral alkenes into optically active vicinal diols with high enantioselectivity. nih.govalfa-chemistry.com The reaction utilizes a catalytic amount of potassium osmate(VI), a stoichiometric oxidant (typically potassium ferricyanide), and a catalytic quantity of a chiral ligand. wikipedia.orgorganic-chemistry.org
Chiral Ligand Design and their Role in Stereocontrol
The key to the high enantioselectivity of the Sharpless AD is the use of chiral ligands that coordinate to the osmium center. wikipedia.orgbuchler-gmbh.com These ligands create a chiral environment around the catalyst, forcing the alkene to approach from a specific face, thereby directing the dihydroxylation to one of the two enantiotopic faces of the double bond. youtube.com
The most successful ligands are derivatives of cinchona alkaloids, specifically dihydroquinine (DHQ) and dihydroquinidine (B8771983) (DHQD). alfa-chemistry.combuchler-gmbh.com These are pseudoenantiomers, and their use leads to opposite enantiomers of the diol product. wikipedia.org The ligands are typically dimeric ethers, with two alkaloid units linked by a central aromatic spacer, such as a phthalazine (B143731) (PHAL) group. buchler-gmbh.com The most common ligands are (DHQ)2-PHAL and (DHQD)2-PHAL. alfa-chemistry.com
The ligand is believed to accelerate the reaction and transfer the chiral information by forming a complex with osmium tetroxide. organic-chemistry.org This complex then performs the enantioselective [3+2] cycloaddition with the alkene. wikipedia.org The choice between the (DHQ)2-PHAL or (DHQD)2-PHAL ligand dictates which face of the alkene is hydroxylated, allowing for predictable synthesis of the desired diol enantiomer. alfa-chemistry.com
| Ligand | Derived From | Selectivity Mnemonic |
| (DHQ)2-PHAL | Dihydroquinine (DHQ) | Delivers hydroxyls to the α-face (bottom face) of the alkene when drawn in a standard orientation. |
| (DHQD)2-PHAL | Dihydroquinidine (DHQD) | Delivers hydroxyls to the β-face (top face) of the alkene when drawn in a standard orientation. |
Catalyst Systems and Reaction Conditions for High Enantioselectivity
For convenience and reliability, the reagents for the Sharpless AD are commercially available as pre-packaged mixtures known as AD-mix. organic-chemistry.orgbuchler-gmbh.com These mixes contain the potassium osmate(VI) catalyst, the stoichiometric oxidant K3Fe(CN)6, potassium carbonate as a base, and the appropriate chiral ligand. nih.gov
AD-mix-α contains the (DHQ)2-PHAL ligand. nih.govbuchler-gmbh.com
AD-mix-β contains the (DHQD)2-PHAL ligand. nih.govbuchler-gmbh.com
The reaction is typically carried out in a buffered, two-phase solvent system, such as tert-butanol (B103910) and water, to maintain a stable, slightly basic pH, as the reaction proceeds more rapidly under these conditions. organic-chemistry.org The potassium carbonate in the AD-mix helps to maintain this optimal pH. nih.govyoutube.com
Achieving high enantioselectivity requires careful control of reaction conditions:
Temperature: Reactions are often run at low temperatures (e.g., 0 °C) to enhance enantioselectivity. wikipedia.org
Olefin Concentration: High concentrations of the alkene can be detrimental to enantioselectivity, as a non-ligated dihydroxylation can occur, leading to the racemic product. organic-chemistry.orgorgsyn.org Slow addition of the olefin can mitigate this issue in large-scale reactions. orgsyn.org
pH Control: Maintaining a constant pH can lead to improved reaction rates and higher enantioselectivities. For instance, a pH of 12.0 has been found to improve rates for internal olefins, while a pH of 10.0 can enhance enantioselectivity for terminal olefins. researchgate.net
The table below shows representative results for the Sharpless Asymmetric Dihydroxylation of various alkenes, demonstrating the high enantiomeric excess (ee) achievable with the AD-mix systems.
| Alkene Substrate | AD-mix Used | Product Enantiomeric Excess (% ee) |
| Stilbene | AD-mix-β | >99 |
| α-Methylstyrene | AD-mix-β | 96 |
| 1-Decene | AD-mix-β | 97 |
| Styrene | AD-mix-β | 97 |
| Methyl trans-cinnamate | AD-mix-β | 97 |
Data synthesized from typical results reported in organic chemistry literature.
Applications in Complex Molecule Synthesis
Potassium osmate(VI) is a versatile and valuable reagent in the synthesis of complex and biologically active molecules. a2bchem.com Its utility as a catalyst is particularly noteworthy in the creation of intricate molecular architectures, making it an indispensable tool for organic chemists. a2bchem.com The compound serves as a key reagent in the synthesis of fine chemicals and active pharmaceutical ingredients (APIs).
Specific applications in the stereoselective synthesis of complex organic molecules include the formation of β-N-Glycopyranosides and carboranylated diols, which possess adjacent stereocenters. For example, it is used as a reagent in the synthesis of Amphidinolide B, a compound that has demonstrated potent antitumor activity against human solid and blood tumor cells. chemicalbook.com Potassium osmate(VI) facilitates these complex transformations, enabling the construction of molecules with high degrees of stereochemical control.
Amidohydroxylation and Aminohydroxylation Reactions
Potassium osmate(VI) is a suitable catalyst for the amidohydroxylation of olefins. The osmium-catalyzed asymmetric aminohydroxylation (AA) is a powerful method for the direct conversion of olefins into valuable enantioenriched vicinal amino alcohols. organic-chemistry.orgnih.gov This reaction involves the suprafacial, vicinal addition of a nitrogen-containing moiety (from various nitrogen sources) and a hydroxyl group across a carbon-carbon double bond. nih.gov A significant challenge in this field has been controlling the regiochemical and stereochemical outcome. researchgate.netresearchgate.net A novel approach involves the use of a tethered carbamate (B1207046) to promote an intramolecular aminohydroxylation, which provides reliable and predictable control over the reaction's regiochemistry. researchgate.netresearchgate.net
Scope of Substrates and Nitrogen Sources
The osmium-catalyzed aminohydroxylation reaction exhibits a broad scope with respect to both the olefin substrate and the nitrogen source employed.
Substrates: The reaction is applicable to a wide range of unsaturated compounds. Cinnamate (B1238496) esters have been studied extensively, where the choice of ligand can dramatically influence the regioselectivity of the addition. organic-chemistry.org The reaction has also been successfully applied to various allylic alcohols by tethering a carbamate nitrogen source to the hydroxy group, thereby directing the intramolecular reaction. researchgate.net This "tethered aminohydroxylation" (TA) has been demonstrated on acyclic systems as well as 6- and 7-membered rings, with varying degrees of stereocontrol. researchgate.net
Nitrogen Sources: A variety of nitrogen sources can be utilized in these reactions, expanding their synthetic utility. Initially, sulfonamides and carbamates were common. organic-chemistry.org The scope has since been broadened to include amino-substituted heterocycles, allowing for the direct introduction of complex, biologically relevant substructures onto hydrocarbon backbones. nih.gov More recently, N-bromo, N-lithio salts of primary carboxamides have been introduced as efficient nitrogen sources. organic-chemistry.org Aliphatic carboxamides like butyramide (B146194) and acetamide (B32628) have shown excellent results, while α-chloro-N-bromoacetamide is particularly useful as the resulting amide can be easily deprotected. organic-chemistry.org
Table 1: Substrates and Nitrogen Sources in Osmium-Catalyzed Aminohydroxylation
| Substrate Class | Example Substrate | Nitrogen Source Type | Example Nitrogen Source | Product Type |
|---|---|---|---|---|
| Cinnamate Esters | Methyl Cinnamate | Chiral Ligand Modifier | Anthraquinone (B42736) (AQN) Ligands | Phenyl Serine Derivatives |
| Allylic Alcohols | Allyl Alcohol | Tethered Carbamate | Trichloroethyl Carbamate | Hydroxyoxazolidinone |
| General Olefins | Styrene | Primary Carboxamide Salt | N-bromo,N-lithio Butyramide | Vicinal Amino Alcohol |
Mechanism of Amidoosmate Intermediate Formation
The mechanism of osmium-catalyzed aminohydroxylation reactions is analogous to the more widely known dihydroxylation. The catalytic cycle involves the active Os(VIII) species reacting with an alkene. In the tethered aminohydroxylation (TA) reaction, a proposed mechanism involves the formation of a crucial intermediate osmate ester. researchgate.net
The process begins with the oxidation of the Os(VI) precatalyst, potassium osmate, to a more reactive Os(VIII) species. This species then coordinates with the olefin. In the case of the TA reaction, the intramolecular nature of the process facilitates the formation of a cyclic intermediate. The tethered carbamate delivers the nitrogen atom to one face of the double bond while the osmium delivers an oxygen atom to the same face, resulting in a syn-addition. This forms a stable cyclic amidoosmate(VI) ester intermediate. researchgate.net This intermediate has been isolated and characterized by X-ray crystallography, confirming the syn-stereoselectivity of the addition step. researchgate.net The final amino alcohol product is then released upon hydrolysis of this osmate ester, and the Os(VI) species is reoxidized to Os(VIII) to continue the catalytic cycle. researchgate.net
Stereochemical Control in Nitrogen-Containing Product Formation
Achieving high stereochemical control is a critical aspect of the asymmetric aminohydroxylation (AA) reaction. Several strategies have been developed to dictate the stereochemical outcome.
One of the most effective methods for controlling regioselectivity and stereoselectivity is the tethered aminohydroxylation (TA) approach. researchgate.netresearchgate.net By tethering the nitrogen source (e.g., a carbamate) to the substrate, the intramolecular cyclization proceeds with a predictable syn-addition of the nitrogen and oxygen groups. researchgate.net This strategy has proven highly effective for various allylic alcohols, including those in cyclic systems, yielding products with excellent regio- and stereocontrol. researchgate.net
For intermolecular reactions, the choice of chiral ligand is paramount. The Sharpless asymmetric aminohydroxylation utilizes cinchona-based ligands to induce enantioselectivity. organic-chemistry.org Interestingly, the core structure of these ligands can reverse the regioselectivity of the reaction without compromising stereoselectivity. For instance, using ligands with an anthraquinone (AQN) core instead of the standard phthalazine (PHAL) core in the aminohydroxylation of cinnamates leads to a dramatic reversal in regioselection, favoring the formation of phenyl serines over isoserines. organic-chemistry.org
Furthermore, substrate-based strategies can influence the stereochemical outcome. A strategy employing an exocyclic stereocenter has been used to achieve diastereocontrol in the TA reaction, affording anti-selective products in good to excellent yields with high diastereoselectivity. nih.gov The combination of steric and electronic factors of the substrate, along with the catalyst-substrate interaction, plays a role in controlling the regiochemistry of the reaction. knu.ac.kr
Table 2: Strategies for Stereochemical Control
| Control Strategy | Method | Effect | Example |
|---|---|---|---|
| Ligand Control | Use of chiral cinchona alkaloid-derived ligands (e.g., PHAL vs. AQN core). | Induces enantioselectivity and controls regioselectivity. | Reversal of regioselectivity in cinnamate aminohydroxylation. organic-chemistry.org |
| Substrate Control (Intramolecular) | Tethering the nitrogen source (e.g., carbamate) to the substrate. | Enforces a specific regiochemistry and syn-stereochemistry. | Tethered aminohydroxylation of allylic alcohols. researchgate.net |
| Substrate Control (Diastereocontrol) | Introducing a stereocenter on the substrate, external to the reacting olefin. | Induces diastereoselectivity, favoring one diastereomer over another. | Use of an exocyclic stereocenter to achieve anti-selectivity. nih.gov |
Oxidative Cleavage and Degradation Reactions
Potassium osmate(VI), often as a precursor to osmium tetroxide, is a potent oxidizing agent capable of facilitating the oxidative cleavage of carbon-carbon multiple bonds. chemicalbook.com This reaction is a powerful tool in organic synthesis, allowing for the transformation of alkenes into smaller, oxygenated fragments like ketones, carboxylic acids, and aldehydes. msu.edugoogle.com
Cleavage of Carbon-Carbon Multiple Bonds
The osmium-catalyzed oxidative cleavage of olefins provides a versatile method for accessing carboxylic acids and ketones. msu.edu The reaction typically employs a catalytic amount of an osmium source, such as potassium osmate or osmium tetroxide, in conjunction with a stoichiometric co-oxidant. msu.edugoogle.com Oxone (potassium peroxymonosulfate) is a commonly used co-oxidant for this purpose. msu.edu
The outcome of the cleavage depends on the substitution pattern of the alkene:
Geminal or Vicinal Disubstituted Alkenes: These substrates are cleaved to produce ketones. msu.edu
Monosubstituted Alkenes: These are cleaved to yield the corresponding carboxylic acids. msu.edu
Unsubstituted Terminal Alkenes: These are oxidized to carbon dioxide. libretexts.org
Potassium osmate is considered a cheaper, less volatile, and easier-to-handle alternative to the highly toxic osmium tetroxide, making it advantageous for these transformations. msu.edugoogle.com Studies have shown that when potassium osmate is used as the catalyst source with Oxone, the formation of undesired diol byproducts from the hydrolysis of the osmate ester intermediate is minimal. msu.edu This methodology has been successfully applied to the synthesis of lactones through the oxidative cleavage of alkenols. msu.edu While stronger oxidizing agents like potassium permanganate (B83412) can also effect oxidative cleavage, osmium-based methods often provide cleaner reactions. libretexts.orgyoutube.com
Table 3: Products of Oxidative Cleavage of Alkenes using Osmium Catalysis
| Alkene Substitution Pattern | Substrate Example | Product(s) |
|---|---|---|
| Monosubstituted | Styrene | Benzoic acid |
| Vicinal Disubstituted (Internal) | trans-Stilbene | 2 equivalents of Benzoic acid |
| Geminal Disubstituted (Terminal) | α-Methylstyrene | Acetophenone |
Table of Compounds Mentioned
| Compound Name | Molecular Formula |
|---|---|
| Potassiumdioxidodioxoosmium / Potassium Osmate(VI) | K₂[OsO₂(O)₂] or K₂OsO₄ |
| Osmium Tetroxide | OsO₄ |
| β-N-Glycopyranosides | Not specified |
| Amphidinolide B | C₅₂H₈₆O₁₄ |
| Carbamates | R-OC(=O)NR'R'' |
| Cinnamate Esters | C₆H₅CH=CHCOOR |
| Allyl Alcohol | C₃H₆O |
| Hydroxyoxazolidinone | C₃H₅NO₃ (parent) |
| Sulfonamides | RSO₂NR'R'' |
| Butyramide | C₄H₉NO |
| Acetamide | C₂H₅NO |
| α-chloro-N-bromoacetamide | C₂H₃BrClNO |
| Phenyl Serine | C₉H₁₁NO₃ |
| Isoserines | C₉H₁₁NO₃ |
| Ketones | RC(=O)R' |
| Carboxylic Acids | RCOOH |
| Aldehydes | RCHO |
| Oxone (Potassium peroxymonosulfate) | KHSO₅ |
| Lactones | Cyclic esters |
| Potassium Permanganate | KMnO₄ |
| Benzoic acid | C₇H₆O₂ |
| Styrene | C₈H₈ |
| trans-Stilbene | C₁₄H₁₂ |
| α-Methylstyrene | C₉H₁₀ |
| Acetophenone | C₈H₈O |
| 1-Methylcyclohexene | C₇H₁₂ |
Selective Oxidation of Functional Groups
Potassium dioxidodioxoosmium, formally known as Potassium osmate(VI), is a versatile and potent oxidizing agent in modern organic chemistry. Its utility stems from its ability to selectively oxidize various functional groups, providing access to valuable molecular architectures. The compound typically acts as a stable and convenient precursor to the active catalytic species, which is often a more reactive Os(VIII) species like osmium tetroxide. In a common catalytic cycle, the Os(VI) from potassium osmate is first oxidized to Os(VIII), which then reacts with the organic substrate, reducing the osmium back to Os(VI) to continue the cycle.
The most prominent application of potassium osmate(VI) is in the dihydroxylation of olefins (alkenes). This reaction, particularly the Sharpless Asymmetric Dihydroxylation, adds two hydroxyl groups across a carbon-carbon double bond, converting alkenes into chiral vicinal diols. Beyond this, potassium osmate(VI) is employed as a catalyst for the oxidative cleavage of C-C double bonds. This process transforms olefins into ketones and carboxylic acids, offering an alternative to ozonolysis. While osmium compounds are known to oxidize a range of other substrates, including alcohols and aldehydes, many of these transformations employ other osmium complexes or in-situ generated osmium tetroxide, for which potassium osmate(VI) serves as a reliable starting material. For example, secondary alcohols can be oxidized to ketones.
The table below summarizes key oxidative transformations catalyzed by systems employing Potassium osmate(VI).
Interactive Data Table: Oxidation of Functional Groups Using Potassium Osmate(VI) Catalysis
| Functional Group | Substrate Example | Product Type(s) | Reaction Type |
| Alkene (Olefin) | Styrene | Vicinal Diol | Dihydroxylation |
| Alkene (Olefin) | Cyclohexene | Ketone, Carboxylic Acid | Oxidative Cleavage |
| Carboxylic Acid | - | Ketone | Oxidative Cleavage |
Emerging Catalytic Applications
The field of osmium catalysis is continually evolving, with researchers exploring novel applications that leverage the unique reactivity of its various oxidation states. While Potassium osmate(VI) is a cornerstone reagent for established oxidation reactions, the broader investigation into Osmium(VI) intermediates is opening new avenues in catalysis.
C-H Bond Activation and Functionalization Mediated by Osmium(VI)
The direct functionalization of carbon-hydrogen (C-H) bonds is a primary goal in modern synthesis due to its potential for atom economy and for streamlining the construction of complex molecules. Osmium complexes have been investigated for their ability to promote the activation of these typically inert bonds. While low-valent arene-osmium(II) complexes have been studied, spectroscopic evidence suggests that these reactions can proceed through the initial oxidation of the precatalyst to generate dioxo arene-osmium(VI) species, which then act as the key intermediates in the catalytic cycle.
However, the direct application of Potassium osmate(VI) as the primary catalyst in C-H activation is not widely documented. Instead, research in this area often employs other osmium precursors. These findings highlight the catalytic potential of the Os(VI) oxidation state in this challenging transformation, even if potassium osmate's role is currently more established as a precursor for other types of oxidation reactions.
Role in Polymerization or Depolymerization Processes
The application of Potassium dioxidodioxoosmium as a catalyst in polymerization or depolymerization reactions is not a well-documented area in the scientific literature. Oxidative polymerization is a known method for producing certain types of polymers, such as conductive polymers like polyaniline. Likewise, catalytic depolymerization is an area of intense research for chemical recycling of plastics, aiming to break down polymers into valuable monomers. However, a specific role for potassium osmate(VI) or other osmium catalysts in these processes is not prominently reported in recent research.
New Frontiers in Selective Oxidation Catalysis
Research into osmium-catalyzed oxidations continues to push into new territories, with a focus on developing more sustainable, efficient, and selective methods. One of the most significant emerging frontiers is the use of osmium complexes in electrocatalysis. This approach uses electricity as a mild and sustainable input to drive oxidative transformations, such as the oxidation of thioethers or water. High-valent osmium dioxo complexes are being explored for these applications, where the catalyst can be regenerated electrochemically.
Another frontier involves enhancing the sustainability of osmium catalysis. Although highly efficient, the cost of osmium necessitates the development of systems that allow for catalyst recovery and reuse. This has led to research into immobilizing osmium catalysts on solid supports, which facilitates their separation from the reaction mixture and recycling, a key principle of green chemistry. Furthermore, the development of highly efficient catalysts for complex processes like water oxidation remains a critical challenge in the quest for artificial photosynthesis, a field where the fundamental principles of metal-catalyzed oxidation are paramount. These advancements suggest that while Potassium osmate(VI) is a well-established reagent, its derivatives and the broader class of Os(VI) compounds are central to developing the next generation of selective oxidation catalysts.
Theoretical and Computational Studies on Potassium Osmate Vi and High Oxidation State Osmium Species
Electronic Structure Calculations
Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. For complex transition metal compounds such as potassium osmate(VI), these calculations reveal the distribution of electrons and the nature of the chemical bonds, which in turn dictate the compound's stability, reactivity, and spectroscopic properties.
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. stackexchange.comchemrxiv.org It is particularly well-suited for transition metal complexes and is widely used to calculate the ground-state properties of molecules like potassium osmate(VI). DFT calculations for the [OsO₂(OH)₄]²⁻ anion, the active component of potassium osmate, can determine its optimized geometry, electronic energy, and the distribution of electron density.
These calculations confirm the octahedral geometry of the complex anion with the two oxo (O=) ligands in a trans configuration, a finding consistent with experimental crystallographic data. wikipedia.org The computed bond lengths and angles typically show excellent agreement with experimental values. Furthermore, DFT provides access to the energies and compositions of the molecular orbitals, which are essential for understanding the compound's chemical behavior and its interactions with other molecules. First-principles calculations based on DFT have also been used to determine the Os-projected density of phonon states, providing a theoretical basis for assigning vibrational modes that involve significant movement of the osmium atom. arxiv.org
Table 1: Representative DFT-Calculated Ground State Properties for [OsO₂(OH)₄]²⁻
| Property | Description | Typical Calculated Value |
| Os=O Bond Length | The distance between the osmium and the doubly-bonded oxygen atoms. | 1.75 Å |
| Os-OH Bond Length | The distance between the osmium and the singly-bonded hydroxyl oxygen atoms. | 1.99 Å |
| O=Os=O Angle | The angle formed by the two trans oxo ligands and the central osmium atom. | ~180° |
| HO-Os-OH Angle | The angle between adjacent hydroxyl ligands in the equatorial plane. | ~90° |
| HOMO-LUMO Gap | The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Varies with functional |
Note: The values presented are typical and can vary depending on the specific DFT functional and basis set used in the calculation.
To gain a deeper understanding of the bonding within the [OsO₂(OH)₄]²⁻ anion, advanced analytical methods like Natural Bond Orbital (NBO) and the Quantum Theory of Atoms in Molecules (QTAIM) are employed.
The NBO analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into a set of localized orbitals that align with the intuitive Lewis structure concepts of chemical bonds and lone pairs. nih.gov For potassium osmate, NBO analysis would quantify the nature of the Os=O and Os-OH bonds, detailing their hybridization and polarization. It would reveal the significant covalent character of these bonds and the charge distribution among the osmium, oxygen, and hydrogen atoms.
QTAIM, developed by Richard Bader, analyzes the topology of the electron density to define atoms, bonds, and molecular structure. researchgate.netsemanticscholar.org This method identifies bond critical points (BCPs) between atoms, and the properties of the electron density at these points provide a rigorous description of the interaction. For the [OsO₂(OH)₄]²⁻ anion, QTAIM analysis would characterize the Os=O and Os-OH interactions, distinguishing the strong, shared interaction of the double bond from the single bond based on parameters like the electron density (ρ) and its Laplacian (∇²ρ) at the BCP.
Computational studies are critical for characterizing the unique nature of the osmium-oxygen bonds in high-oxidation-state species. In the [OsO₂(OH)₄]²⁻ anion, there are two distinct types of Os-O bonds: the short, strong Os=O double bonds and the longer Os-OH single bonds. wikipedia.orgnih.gov
DFT calculations, complemented by NBO analysis, can elucidate the orbital interactions that constitute these bonds. The Os=O bond is typically described as a combination of a strong σ-bond and a significant π-bond, arising from the overlap of osmium d-orbitals with oxygen p-orbitals. This strong π-interaction is responsible for the short bond length and high bond strength. arxiv.org The Os-OH bonds are primarily σ-bonds, with a greater degree of ionic character compared to the Os=O bonds. The combination of these theoretical approaches provides a comprehensive picture of the electronic structure that governs the stability and reactivity of the osmate ion.
Reaction Mechanism Modeling
Potassium osmate(VI) is a renowned catalyst, particularly in the dihydroxylation of alkenes. heraeus-precious-metals.com Computational modeling is a powerful tool for mapping the entire catalytic cycle, identifying key intermediates and transition states, and understanding the factors that control the reaction's rate and selectivity. nih.gov
The catalytic cycle for dihydroxylation using potassium osmate(VI) involves a redox process where osmium cycles between the +6 and +8 oxidation states. The key steps, which can be modeled using DFT, are:
Oxidation: The Os(VI) precatalyst, [OsO₂(OH)₄]²⁻, is oxidized by a co-oxidant (like N-methylmorpholine N-oxide, NMO) to an active Os(VIII) species, typically osmium tetroxide (OsO₄). organic-chemistry.org
Cycloaddition: The highly electrophilic OsO₄ reacts with an alkene in a concerted [3+2] cycloaddition step. DFT calculations are used to locate the transition state for this step, which is crucial for determining the reaction's stereoselectivity. organic-chemistry.org
Intermediate Formation: This cycloaddition leads to the formation of a cyclic osmate ester, which is an Os(VI) intermediate. The structure and stability of this intermediate can be thoroughly characterized computationally.
Hydrolysis and Catalyst Regeneration: The osmate ester is then hydrolyzed to release the diol product and regenerate the [OsO₂(OH)₄]²⁻ catalyst, which can then re-enter the catalytic cycle.
By mapping this pathway, computational chemists can visualize the geometric changes and understand the electronic rearrangements that occur during the reaction.
A primary goal of reaction mechanism modeling is to generate a complete energy profile for the catalytic cycle. researchgate.net This is achieved by calculating the relative free energies of all reactants, intermediates, transition states, and products.
Table 2: Illustrative Energy Profile for a Catalytic Dihydroxylation Step
| Species | Description | Relative Free Energy (kcal/mol) |
| Reactants | OsO₄ + Alkene | 0.0 |
| TS₁ | [3+2] Cycloaddition Transition State | +5 to +10 |
| Intermediate | Cyclic Os(VI) Osmate Ester | -20 to -30 |
| TS₂ | Hydrolysis Transition State | Variable |
| Products | Diol + [OsO₂(OH)₄]²⁻ | Exergonic |
Note: These are representative values to illustrate the concept. Actual energies are highly dependent on the specific alkene, ligands, and solvent.
Solvation Effects in Computational Simulations
In the computational modeling of osmium species, particularly those in high oxidation states like potassium osmate(VI), accounting for the surrounding solvent environment is critical for achieving accurate predictions of their properties and reactivity. Solvation effects are incorporated into theoretical calculations through two primary approaches: explicit and implicit solvent models.
The explicit solvent model involves including a specific number of solvent molecules in the quantum mechanical (QM) calculation. This method allows for the detailed study of direct solvent-solute interactions, such as hydrogen bonding, which can significantly influence the electronic structure and behavior of the osmium complex. However, this approach is computationally demanding. A more computationally efficient alternative is the use of hybrid quantum mechanics/molecular mechanics (QM/MM) methods. In this framework, the osmium complex is treated with a high level of quantum theory, while the surrounding solvent molecules are described using classical molecular mechanics force fields. dtu.dk This hybrid approach has been shown to effectively model the solvent environment, yielding results for bond lengths and charge distributions that are comparable to full QM simulations but at a fraction of the computational cost. dtu.dk For instance, QM/MM simulations of osmium complexes in water have demonstrated that the classically described solvent enhances the charge separation on the ions, bringing the calculated charge on the complex closer to integer values compared to full QM calculations where charge delocalization can occur between the solute and the solvent's electronic states. dtu.dk
Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium rather than individual molecules. nih.gov This method is widely used to calculate properties in solution and is particularly effective for estimating the bulk electrostatic effects of the solvent on the solute. The PCM approach has been successfully applied in Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations of osmium complexes to simulate properties in solvents like acetonitrile. nih.govresearchgate.net These models are crucial for accurately predicting spectroscopic and electrochemical properties that are highly sensitive to the polarity of the surrounding medium.
Spectroscopic Property Simulations
Computational chemistry provides powerful tools for simulating the spectroscopic properties of osmium compounds, offering insights into their electronic and geometric structures. These simulations are essential for interpreting complex experimental spectra and for establishing structure-property relationships.
Prediction of Vibrational Frequencies and Electronic Transitions
Density Functional Theory (DFT) is a cornerstone for predicting the vibrational frequencies of osmium complexes. First-principles phonon calculations based on DFT have been successfully used to determine the Os-projected density of phonon states (Os-pDOS) for potassium osmate, K₂[OsO₂(OH)₄]. arxiv.org These calculations can identify specific vibrational modes that involve significant displacement of the osmium atom. For K₂[OsO₂(OH)₄], theoretical calculations identified six distinct peaks in the Os-pDOS, with two high-intensity peaks at lower energies (<12 meV) attributed to the large mass of the osmium atom, and four peaks at higher energies (19–42 meV) corresponding to various optical modes involving the Os–O and Os–OH bonds. arxiv.org
Time-Dependent DFT (TD-DFT) is the method of choice for simulating electronic transitions and predicting absorption spectra. researchgate.net For a range of osmium(II) complexes, TD-DFT calculations within a PCM framework have been used to assign the lowest-energy absorption bands to metal-to-ligand charge transfer (MLCT) transitions. researchgate.net These calculations can predict the energies of vertical excitations and provide detailed information on the molecular orbitals involved in these transitions. nih.gov For example, in osmium(II) diimine complexes, the lowest-lying absorptions are predominantly assigned to a transition from the dxy orbital of osmium to the π* orbital of the N^N ligand. researchgate.net
Correlation of Theoretical Calculations with Experimental Data
A key validation of computational methods is the correlation of simulated data with experimental results. In the study of osmium compounds, there is often excellent agreement between theoretical predictions and experimental spectroscopic data.
For potassium osmate, the Os-projected density of phonon states calculated using DFT shows good agreement with experimental data obtained from Nuclear Inelastic Scattering (NIS) spectroscopy. arxiv.org This correlation allows for a precise assignment of the observed vibrational modes. arxiv.org Similarly, DFT simulations of high-energy resolution X-ray absorption near-edge structure (XANES) spectra for osmium compounds have shown good agreement with experimental data, which helps to elucidate details of their local atomic and electronic structure. researchgate.netresearchgate.net
In the realm of electronic spectroscopy, the bond lengths and angles of osmium complexes optimized using DFT methods at the B3LYP level are generally in good agreement with values obtained from single-crystal X-ray diffraction. researchgate.netacs.org Furthermore, electronic transition energies calculated with TD-DFT methods closely match the absorption maxima observed in experimental UV-Vis spectra, validating the assignment of these transitions as MLCT bands. researchgate.net
Table 1: Comparison of Calculated and Experimental Vibrational Data for K₂[OsO₂(OH)₄]
| Peak | Calculated Os-pDOS (meV) arxiv.org | Vibrational Mode Description arxiv.org |
| 1 | < 12 | Transverse Acoustic (TA) mode |
| 2 | < 12 | Vibration between Os+(OH) and K+O groups; Longitudinal Acoustic (LA) and second TA modes |
| 3 | 19-42 | Displacement of Os+O in (OH) relative to K+O+H in (OH) |
| 4 | 19-42 | Vibration between Os+K+O and OH groups |
| 5 | 19-42 | Vibrations involving Os+K, O+(OH), and (OH) groups |
| 6 | 19-42 | Vibrations involving Os+K, O+(OH), and (OH) groups |
Redox Behavior and Electrochemistry Simulations
Computational methods are invaluable for investigating the redox properties of osmium complexes, providing a molecular-level understanding of electron transfer processes that are fundamental to their roles in catalysis and molecular electronics.
Calculation of Redox Potentials for Os(VI)/Os(V) and Other Couples
DFT calculations are frequently employed to compute the redox potentials of osmium complexes, including the Os(VI)/Os(V) couple and other relevant transitions. These calculations typically involve optimizing the geometry of the complex in its different oxidation states (e.g., Os(VI) and Os(V)) and then calculating the energy difference between them. By incorporating solvation energies, usually through a continuum model, theoretical redox potentials can be obtained that are often in good agreement with experimental values derived from techniques like cyclic voltammetry. mdpi.comresearchgate.net Theoretical studies have been applied to various osmium complexes, providing insights into the electronic changes that accompany redox events. unige.chresearchgate.net For example, calculations on Os(V)-hydrazido complexes show they can be electrochemically oxidized to Os(VI) or reduced to Os(IV) and Os(III), with the computed electronic structures helping to rationalize this extensive redox chemistry. researchgate.net
Understanding Substituent Effects on Electrochemical Properties
Theoretical calculations are particularly powerful for elucidating how substituents on the ligands of an osmium complex influence its electrochemical properties. acs.org Studies on series of osmium(II) complexes have shown that the electron-donating or electron-withdrawing nature of substituents systematically shifts the redox potentials. mdpi.comresearchgate.net
Electron-withdrawing groups on the ligands tend to make the osmium center more electrophilic, which generally leads to a positive shift (anodic shift) in the oxidation potential (e.g., for the Os(II)/Os(III) couple), making the complex harder to oxidize. researchgate.net Conversely, electron-donating groups make the osmium center more electron-rich, causing a negative shift (cathodic shift) in the oxidation potential and making the complex easier to oxidize. mdpi.comresearchgate.net DFT-calculated energies, such as the highest occupied molecular orbital (HOMO) energy, show linear correlations with experimentally measured redox potentials and with empirical parameters like the Hammett constants of the substituents. mdpi.comresearchgate.net This correlation demonstrates that the electronic influence of the substituents is more pronounced on the metal center (the site of oxidation) than on the ligand itself (often the site of reduction). mdpi.com
Table 2: Effect of Substituents on the Oxidation Potentials of Bis(terpyridine)osmium(II) Complexes
| Complex Type | Substituent on Terpyridine Ligand | Nature of Substituent | Experimental Oxidation Potential (E₁/₂) vs. Fc⁺/Fc (V) mdpi.com |
| [Os(tpy-R)₂]²⁺ | 4'-Pyrrole | Electron-Donating | 0.051 |
| [Os(tpy-R)₂]²⁺ | 4'-tert-Butyl | Electron-Donating | 0.394 |
| [Os(tpy-R)₂]²⁺ | 4'-(4-Methylphenyl) | Electron-Donating | 0.495 |
Coordination Chemistry and Ligand Field Theory in Osmium Vi Systems
Ligand Design and Synthesis for Osmium(VI) Complexes
The stability and reactivity of Osmium(VI) complexes are profoundly influenced by the nature of the ligands coordinated to the metal center. alfa-chemistry.com The design of appropriate ligands is therefore crucial for isolating and studying these high-valent species. Key considerations in ligand design include the donor atom type, the chelate effect, and the macrocyclic effect.
Chelation and Macrocyclic Ligands for Os(VI) Stabilization
Chelation is a thermodynamic principle where a multidentate ligand binds to a central metal ion at multiple points, forming a ring structure. ebsco.com This process is entropically favorable, leading to significantly more stable complexes compared to those formed with analogous monodentate ligands. libretexts.org This "chelate effect" is particularly important for stabilizing high-valent metal ions like Os(VI). libretexts.org
The "macrocyclic effect" further enhances this stability. libretexts.org Macrocyclic ligands are large, cyclic molecules that are "pre-organized" for binding, meaning they require less conformational change upon coordination. libretexts.org This results in a smaller entropic penalty and thus a more stable complex. libretexts.orglibretexts.org The use of such ligands is a key strategy for the stabilization of large metal ions. nih.gov
Synthesis of N-donor, O-donor, P-donor, and S-donor Ligands
The electronic properties of Osmium(VI) complexes can be fine-tuned by varying the donor atoms of the coordinating ligands. The synthesis of ligands with nitrogen (N), oxygen (O), phosphorus (P), and sulfur (S) donor atoms allows for systematic studies of structure-property relationships. spuvvn.edu
N-donor Ligands: Nitrogen-containing ligands, such as pyridines and imidazoles, are commonly employed in osmium chemistry. alfa-chemistry.com Nitrido (N³⁻) and imido (NR²⁻) ligands are particularly effective at stabilizing the high oxidation state of Os(VI) due to their ability to form strong metal-ligand multiple bonds. illinois.edu The synthesis of these complexes often involves the reaction of an osmium precursor with a suitable nitrogen source. illinois.edu
O-donor Ligands: Oxygen-donor ligands, especially oxo (O²⁻) groups, are characteristic of many Os(VI) compounds, most notably in the form of osmium tetroxide (OsO₄), which is a crucial reagent in organic synthesis. rsc.orgchemtube3d.com Hydroxo (OH⁻) and alkoxo (OR⁻) ligands are also known to form stable complexes with Os(VI). acs.orgacs.org
P-donor Ligands: Phosphorus-donor ligands, such as phosphines, have been used in the synthesis of osmium complexes. spuvvn.edu While more commonly associated with lower oxidation states, they can be incorporated into Os(VI) coordination spheres, often in mixed-ligand systems. nih.gov
S-donor Ligands: Sulfur-donor ligands, like thiolates (SR⁻), are known to stabilize high oxidation state metal centers through π-donation from sulfur to the metal. acs.org A number of stable Os(VI) complexes with thiolate ligands have been synthesized and characterized. acs.org
| Ligand Donor Type | Examples |
| N-donor | Pyridine (B92270), Imidazole, Nitrido, Imido |
| O-donor | Oxo, Hydroxo, Alkoxo |
| P-donor | Phosphines |
| S-donor | Thiolates |
Synthesis of Mixed-Ligand Osmium(VI) Species
The synthesis of mixed-ligand complexes, where Os(VI) is coordinated to two or more different types of ligands, allows for a greater degree of control over the properties of the resulting compound. nih.gov These complexes are often prepared by reacting a precursor complex with a new ligand, leading to substitution of one or more of the original ligands. researchgate.net For example, organometallic osmium(VI) hydroxo compounds can be synthesized from the corresponding chloride precursors. acs.org
Stereochemical Aspects of Osmium(VI) Complexes
The three-dimensional arrangement of ligands around the central osmium atom gives rise to various stereochemical phenomena, including isomerism and chirality.
Isomerism and Chirality in Osmate(VI) Derivatives
In octahedral Osmium(VI) complexes, different spatial arrangements of ligands can lead to geometric isomers, such as cis and trans isomers. acs.org For instance, the trans to cis isomerization of some osmium(VI) nitride complexes is a known process. nih.gov The presence of multiple isomers can be identified through techniques like NMR spectroscopy. acs.org
Chirality, the property of a molecule being non-superimposable on its mirror image, is also observed in osmium(VI) complexes. This is particularly relevant in the context of asymmetric catalysis, where chiral osmium complexes are used to achieve high enantioselectivity in reactions like the Sharpless asymmetric dihydroxylation. nih.gov
Factors Influencing Stereoselectivity in Ligand Coordination
Stereoselectivity in the formation of Osmium(VI) complexes is governed by a combination of steric and electronic factors. The nature of the ligands and the reaction conditions can favor the formation of one stereoisomer over others.
Electronic Properties and Ligand Field Theory
The electronic characteristics of Osmium(VI) complexes, such as those involving the osmate anion from Potassiumdioxidodioxoosmium (potassium osmate(VI)), are governed by the principles of ligand field theory. This theory provides a framework for understanding the splitting of d-orbitals, which in turn dictates the magnetic, spectroscopic, and reactive properties of the complex.
d-Electron Configuration and Splitting Patterns in Os(VI)
Osmium, a member of Group 8 of the periodic table, has a ground-state electron configuration of [Xe] 4f¹⁴ 5d⁶ 6s². webelements.comwikipedia.org In its +6 oxidation state, osmium loses six valence electrons, resulting in a [Xe] 4f¹⁴ 5d² configuration. Therefore, the Os(VI) metal center is classified as a d² system.
In an octahedral or pseudo-octahedral coordination environment, as is common for Os(VI), the five degenerate d-orbitals are split into two distinct energy levels by the electrostatic field of the surrounding ligands. wikipedia.orgfiveable.me The lower energy level, labeled t₂g, consists of the d_xy_, d_xz_, and d_yz_ orbitals. The higher energy level, labeled e_g, consists of the d_z²_ and d_x²-y²_ orbitals. The energy separation between these levels is denoted as Δ_o_ (the octahedral ligand field splitting parameter). wikipedia.org
For a d² ion like Os(VI), the two d-electrons will occupy the lower-energy t₂g orbitals with parallel spins, according to Hund's rule. This results in a t₂g²e_g⁰ configuration. This arrangement is fundamental to the electronic structure of Os(VI) complexes. alfa-chemistry.com
| Property | Description |
|---|---|
| Metal Center | Osmium (Os) |
| Oxidation State | +6 |
| Neutral Atom Configuration | [Xe] 4f¹⁴ 5d⁶ 6s² |
| Ion (Os⁶⁺) Configuration | [Xe] 4f¹⁴ 5d² |
| d-Electron Count | d² |
| Typical Coordination Geometry | Octahedral alfa-chemistry.com |
| d-Orbital Splitting (Octahedral) | t₂g (lower energy), e_g (higher energy) |
| Electron Distribution | t₂g²e_g⁰ |
Spectrochemical Series and Ligand Field Strength
The magnitude of the ligand field splitting (Δ_o_) is determined by the identity of the metal ion and the nature of the coordinating ligands. The spectrochemical series is an empirically derived list of ligands ordered by their ability to cause d-orbital splitting. wikipedia.org Ligands that cause a large splitting are termed "strong-field" ligands, while those causing a small splitting are "weak-field" ligands. libretexts.org
In the context of the osmate anion, [OsO₂(OH)₄]²⁻, the ligands are oxo (O²⁻) and hydroxo (OH⁻). Both are generally considered to be weak-field ligands, positioned towards the lower end of the spectrochemical series. taylorandfrancis.com However, two crucial factors result in a large Δ_o_ for Os(VI) complexes:
High Oxidation State: The ligand field splitting energy increases significantly with the increasing oxidation state of the metal ion. The +6 charge on osmium creates a strong attraction for the ligand electrons, leading to a larger splitting. wikipedia.orglibretexts.org
5d Transition Metal: Osmium is a third-row (5d) transition metal. For any given ligand, the value of Δ_o_ increases substantially when moving down a group from 3d to 4d to 5d metals. This is attributed to the larger size and more diffuse nature of the 5d orbitals, which allows for more effective overlap with ligand orbitals. libretexts.org
Consequently, despite being coordinated by weak-field ligands, Os(VI) complexes are characterized by a large ligand field splitting energy and are almost invariably low-spin.
Correlation of Electronic Structure with Reactivity
The d² electronic structure of Os(VI) is directly linked to its chemical reactivity. The partially filled t₂g orbitals are the frontier orbitals of the complex, participating in both oxidation-reduction and substitution reactions.
The high oxidation state and the presence of only two electrons in the relatively stable t₂g orbitals make Os(VI) a potent oxidizing agent. It readily accepts electrons to move to lower, more stable oxidation states like Os(IV) or Os(III). This property is famously exploited in organic synthesis, where potassium osmate(VI) serves as a catalyst for the dihydroxylation of alkenes, a process that involves the reduction of Os(VI) to a lower oxidation state during the catalytic cycle. vulcanchem.comfishersci.camasterorganicchemistry.com
Furthermore, the reactivity of Os(VI) complexes can be influenced by the nature of the ligands. For example, studies on osmium(VI) nitrido complexes show that the electrophilicity of the metal center and its susceptibility to nucleophilic attack are modulated by the electronic properties of the ancillary ligands. acs.orgnih.gov The kinetics of nitrogen atom transfer from osmium(VI) nitrido complexes to triphenylphosphine, for instance, show a dependence on the electronic nature of substituents on the supporting ligands, which is consistent with a transition state involving electrophilic attack by the nitrido ligand. nih.gov This demonstrates a clear correlation between the electronic environment of the Os(VI) center and its reaction pathways.
Self-Assembly and Supramolecular Architectures
The well-defined coordination geometry and electronic properties of Os(VI) centers, particularly the linear and rigid osmyl (O=Os=O) moiety, make them attractive building blocks for the construction of ordered, multidimensional structures such as metal-organic frameworks and coordination polymers.
Formation of Metal-Organic Frameworks (MOFs) with Osmium(VI)
Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal nodes linked by organic bridging ligands. While much of MOF chemistry is dominated by lighter transition metals, research has demonstrated the successful incorporation of Os(VI) into such frameworks.
A key strategy involves the use of multianionic chelating ligands that can coordinate to the Os(VI) center and simultaneously interact with other cations, such as potassium (K⁺), to form extended networks. biu.ac.il In one study, three different polyanionic pro-ligands were synthesized and found to coordinate the osmyl ion. The interaction between the resulting anionic Os(VI) complex, the osmyl moiety, and potassium ions led to the formation of distinct MOF architectures. biu.ac.ilexlibrisgroup.com
Depending on the specific ligand used, the resulting structures included:
A 2D-grid network. biu.ac.il
An infinite stepladder chain. biu.ac.il
A 3D porous network stabilized by hydrogen bonding. biu.ac.il
These examples highlight how the osmyl unit, in conjunction with carefully designed organic linkers and alkali metal cations, can be used to direct the self-assembly of complex and potentially functional porous materials.
Coordination Polymers and Hybrid Materials Containing Osmate Units
Beyond the strict definition of MOFs, osmate units can form a variety of coordination polymers and hybrid inorganic-organic materials. Coordination polymers are extended structures formed by the linking of metal centers with organic ligands, and their dimensionality can range from 1D chains to 2D sheets and 3D frameworks. nih.gov
The work on Os(VI)/K⁺ frameworks provides clear examples of such materials. The formation of an infinite stepladder chain and a 2D-grid structure are prime examples of 1D and 2D coordination polymers, respectively. biu.ac.il In these architectures, the potassium ions play a crucial role, bridging the osmate-ligand units to build the extended network. The resulting materials are hybrid in nature, containing the osmium metal center, the organic ligand, and an alkali metal cation.
| Architecture Type | Key Components | Resulting Structure | Reference |
|---|---|---|---|
| Metal-Organic Framework (MOF) | Os(VI)O₂²⁺, K⁺, Trianionic NO₂ Ligand | 2D-Grid Network | biu.ac.il |
| Coordination Polymer | Os(VI)O₂²⁺, K⁺, Trianionic Ligand | Infinite Stepladder Chain (1D) | biu.ac.il |
| Metal-Organic Framework (MOF) | Os(VI)O₂²⁺, K⁺, Trianionic Ligand | 3D Porous H-bonding Network | biu.ac.il |
The ability to form these ordered structures underscores the potential of using osmium(VI) complexes derived from precursors like this compound in the field of crystal engineering and materials science.
Future Research Trajectories and Unresolved Questions in Potassium Osmate Vi Chemistry
Development of Sustainable and Greener Synthetic Protocols
A significant thrust in contemporary chemical research is the development of manufacturing processes that are environmentally benign and economically viable. archivemarketresearch.comarchivemarketresearch.com For potassium osmate, this involves reimagining its synthesis to minimize waste, reduce energy consumption, and utilize safer materials.
Traditional synthesis of potassium osmate often involves the reduction of the highly toxic and volatile osmium tetroxide. wikipedia.org A primary goal for future research is to develop synthetic pathways that either avoid OsO₄ as a starting material or generate it in situ in a controlled manner to minimize handling risks.
Future protocols could focus on atom economy, designing reactions where the maximum number of atoms from the reactants are incorporated into the final product, thus reducing byproduct formation. Research into mechanochemistry, which can reduce or eliminate the need for solvents, presents a promising avenue for waste reduction. text2fa.ir Furthermore, exploring energy-efficient synthesis methods, such as microwave-assisted or ultrasound-assisted techniques, could significantly lower the energy footprint of potassium osmate production compared to conventional heating methods that require prolonged reaction times. researchgate.net
The principles of green chemistry strongly advocate for the replacement of hazardous solvents with safer alternatives. researchgate.net Research is actively exploring the use of "neoteric" or green solvents for the synthesis and application of osmate catalysts. text2fa.irnih.gov These alternatives aim to circumvent the environmental and health problems associated with traditional volatile organic solvents. rsc.org
Key areas of investigation include:
Water: As the most abundant and non-toxic solvent, water is an ideal medium for green synthesis. nih.govresearchgate.net Developing water-soluble osmate catalyst systems is a high-priority research goal.
Ionic Liquids (ILs): These salts are liquid at low temperatures and have negligible vapor pressure, reducing air pollution. Their properties can be tuned to optimize reaction outcomes. text2fa.irresearchgate.net
Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is a non-toxic, non-flammable, and inexpensive solvent alternative that can be easily removed from the reaction mixture by depressurization. rsc.orgresearchgate.net
Bio-solvents: Solvents derived from renewable resources, such as γ-Valerolactone (GVL) from biomass, offer a sustainable alternative to petrochemical-based solvents. text2fa.irresearchgate.net
The table below summarizes some classes of green solvents and their potential advantages in the context of potassium osmate chemistry.
| Solvent Class | Key Advantages | Potential Application in Osmate Chemistry |
| Water | Non-toxic, non-flammable, abundant, low cost. researchgate.net | Synthesis and catalytic reactions (e.g., aqueous biphasic catalysis). rsc.org |
| Ionic Liquids | Low volatility, high thermal stability, tunable properties. researchgate.net | Reaction medium, catalyst immobilization. |
| Supercritical CO₂ | Non-toxic, easily separable, readily available. rsc.org | Extraction, reaction medium for catalysis. |
| Bio-solvents (e.g., GVL) | Derived from renewable feedstock, biodegradable. researchgate.net | Replacement for conventional polar aprotic solvents. |
Rational Design of Highly Selective and Robust Catalysts
Potassium osmate is a precursor to highly effective catalysts for reactions like asymmetric dihydroxylation (AD). heraeus-precious-metals.com However, the catalyst's performance, longevity, and recyclability remain key areas for improvement.
In catalysis, the Turnover Number (TON) represents the total number of substrate molecules a single catalyst molecule can convert before becoming inactive, while the Turnover Frequency (TOF) is the rate of this conversion (turnovers per unit time). umb.edu Maximizing both TON and TOF is crucial for creating an economically viable catalytic process.
Future research will likely focus on several strategies to enhance these metrics:
Ligand Modification: In asymmetric catalysis, the chiral ligand bound to the osmium center is critical. Designing new ligands can improve the catalyst's activity and stability, leading to higher TONs.
Optimizing Reaction Conditions: A systematic study of how factors like temperature, pressure, and reactant concentrations affect the catalytic cycle can help identify conditions that maximize the TOF without accelerating catalyst decomposition.
Computational Modeling: Density Functional Theory (DFT) calculations and other computational methods can provide insights into reaction mechanisms and the energies of intermediate states. rsc.org This knowledge can guide the rational design of more efficient catalysts by identifying and lowering the rate-determining activation barriers in the catalytic cycle. umb.edu Recent studies on other metal catalysts have shown that even minor ligand modifications can lead to significant improvements in TONs, sometimes approaching 1000 for various reactions. nih.gov
The high cost and toxicity of osmium make catalyst recovery and reuse a necessity for industrial applications. lucp.net Immobilizing the active osmium species onto a solid support transforms it into a heterogeneous catalyst, which can be easily separated from the reaction mixture by filtration. lucp.netresearchgate.net
Various immobilization strategies are being explored, each with its own advantages and disadvantages.
| Immobilization Strategy | Support Material Examples | Description | Advantages | Challenges |
| Covalent Bonding | Silica, Polymers. researchgate.net | The catalyst is attached to the support via a strong chemical bond. nih.gov | Reduces catalyst leaching, high stability. | Can be synthetically complex; may alter catalyst activity. |
| Encapsulation | Metal-Organic Frameworks (MOFs), Polymers. lucp.net | The catalyst is physically trapped within the pores or cavities of the support material. nih.gov | Protects the catalyst, can improve stability. lucp.net | Substrate access to the active site may be limited. |
| Adsorption | Layered Double Hydroxides (LDHs), Polyaniline. lucp.net | The catalyst is held on the support surface by weaker, non-covalent forces. nih.gov | Simple preparation, can maintain high catalyst activity. | Catalyst may leach from the support into the solution. nih.gov |
| Ionic Bonding | Ion-exchange resins. | The charged catalyst is bound to a support with opposite charges. nih.gov | Stronger than adsorption, simple preparation. | Susceptible to changes in solvent polarity and pH. |
Recent advancements include the development of "polymer-incarcerated osmium" catalysts, which are air-stable, nonvolatile, and show reduced toxicity and very low leaching. lucp.net The use of techniques like Atomic Layer Deposition (ALD) to create a protective layer over the immobilized catalyst is another innovative approach to prevent desorption and deactivation. rsc.org
Catalyst deactivation, or poisoning, is a critical issue that limits the lifetime and efficiency of a catalytic process. chemcatbio.org Poisons are substances that bind to the active sites of the catalyst, blocking them from participating in the reaction. In processes involving biomass feedstocks, alkali metals like potassium can act as potent catalyst poisons. energy.govlawbc.com
Research into mitigating catalyst poisoning for osmate systems will focus on:
Identifying Poisoning Mechanisms: Detailed studies are needed to understand precisely how specific contaminants interact with the osmium catalytic sites. For instance, studies on other catalysts have shown that potassium can poison Lewis acid sites on the support material or the metal-support interface. chemcatbio.org
Developing Poison-Tolerant Catalysts: This could involve modifying the catalyst's electronic properties or sterically shielding the active sites to reduce their affinity for common poisons.
Feedstock Pre-treatment: Introducing upstream separation or purification steps to remove contaminants from the reactants before they come into contact with the catalyst is an effective, though potentially costly, strategy. chemcatbio.org
Catalyst Regeneration: Developing effective methods to remove poisons from the catalyst surface and restore its activity is crucial for extending its operational life. A simple water washing process has proven effective in removing potassium and restoring over 90% of the catalytic activity in some systems. energy.govlawbc.com
By addressing these challenges through innovative research, the utility of potassium osmate and its derivatives can be expanded, paving the way for more sustainable and efficient chemical manufacturing.
Exploration of Novel Reactivity and Unprecedented Transformations
The chemistry of potassium osmate(VI) has traditionally been dominated by its application in dihydroxylation reactions. However, the unique electronic properties of the osmium(VI) center suggest a rich and largely untapped potential for novel chemical transformations. Future research is poised to expand the synthetic utility of Os(VI) complexes far beyond hydroxylation, exploring new frontiers in carbon-heteroatom (C-X) bond formation, photoredox catalysis, and electrocatalysis.
New C-X Bond Forming Reactions with Osmium(VI)
While osmium-catalyzed reactions are well-established for creating carbon-oxygen (C-O) bonds, the exploration of other carbon-heteroatom bond formations using Os(VI) precursors is an emerging area of significant interest. The development of such reactions would represent a substantial advancement in synthetic methodology, providing new tools for constructing complex molecules. nih.govnih.gov
Recent studies have shown that high-valent osmium species, particularly Os(VI) nitrido complexes, possess the reactivity necessary to engage in novel bond-forming transformations. For instance, the reaction of an osmium(VI) nitrido complex with enamines, generated in situ from ketones and anilines, results in the formation of osmium products with new guanidine (B92328) ligands. rsc.org This transformation involves the creation of new C-N bonds through a nucleophilic attack on the nitrido ligand, demonstrating the potential of Os(VI) to mediate complex C-N coupling reactions. rsc.org
Future research in this domain will likely focus on several key objectives:
Expansion of Heteroatom Scope: Moving beyond nitrogen, investigations will aim to develop osmium(VI)-catalyzed methods for forming C-S, C-P, and C-halogen bonds. This could involve the design of new osmium precursors and ligand systems that facilitate reductive elimination or other bond-forming pathways.
C-H Functionalization: Leveraging the high oxidation state of Os(VI), researchers will explore its capacity for direct C-H bond activation and subsequent functionalization. Osmium(VI) nitrido complexes have already been shown to catalyze the oxidation of alkanes, hinting at their potential to serve as catalysts for direct C-H amination or other C-X bond-forming reactions, which are of high value in synthetic chemistry. cityu.edu.hk
Asymmetric Catalysis: A major goal will be to develop enantioselective versions of these new C-X bond-forming reactions. Drawing inspiration from the success of Sharpless asymmetric dihydroxylation, the design of chiral ligands for osmium(VI) could enable the asymmetric synthesis of a wide range of chiral molecules containing heteroatoms.
The table below summarizes potential research directions for Os(VI)-catalyzed C-X bond formation.
| Target Bond | Potential Substrates | Mechanistic Approach | Desired Outcome |
| C-N | Alkanes, Aryl Halides, Amines | C-H Amination, Cross-Coupling | Synthesis of amines, anilines, and N-heterocycles |
| C-S | Aryl Halides, Thiols | Cross-Coupling | Synthesis of thioethers and S-heterocycles |
| C-P | Alkenes, Alkynes | Hydrophosphinylation | Synthesis of organophosphorus compounds |
| C-Halogen | Alkanes, Arenes | C-H Halogenation | Direct and selective halogenation of organic molecules |
Photo-Redox Catalysis Involving Osmium(VI) Species
Photoredox catalysis has emerged as a powerful tool in modern synthesis, yet the field has predominantly relied on ruthenium(II) and iridium(III) complexes that absorb in the high-energy visible light spectrum. researchgate.net There is growing interest in developing photocatalysts that can be activated by lower-energy deep-red or near-infrared (NIR) light, which offers advantages such as deeper penetration into reaction media and compatibility with photosensitive functional groups. researchgate.netdntb.gov.ua Osmium complexes, particularly in the Os(II) state, have been investigated for this purpose due to their strong spin-orbit coupling, which facilitates access to long-lived triplet excited states upon irradiation. researchgate.netaip.org
A significant breakthrough has been the demonstration of direct photo-activity from an Os(VI) complex. Research has revealed that a specially designed osmium(VI) nitrido complex, which is strongly luminescent, can readily absorb visible light to generate a long-lived and highly oxidizing excited state. nih.gov This excited Os(VI)* species possesses a redox potential of approximately +1.4 V, making it a potent oxidant capable of driving challenging chemical reactions. nih.gov
This discovery opens a new paradigm for osmium-based photoredox catalysis, where the Os(VI) state is not just a transient intermediate but the primary photo-active species. In one demonstrated application, this photo-excited Os(VI)* complex was used to catalyze the oxidative N-dealkylation of tertiary amines. nih.gov The proposed mechanism involves an electron transfer from the amine to the Os(VI)* species, generating an osmium(V) intermediate and a radical cation, which then proceeds through a proton transfer step. nih.gov The catalytic cycle is completed by subsequent redox steps that regenerate the initial Os(VI) complex. nih.gov
Future investigations in this area will likely pursue:
Expanding Reaction Scope: Utilizing the high oxidizing power of photo-excited Os(VI) species to develop a broader range of synthetic transformations, such as C-H functionalizations, oxidative cyclizations, and the generation of reactive radical intermediates.
Mechanistic Elucidation: Detailed spectroscopic and computational studies to further understand the photophysical properties of Os(VI) complexes and the mechanisms of the photocatalytic cycles.
Development of New Os(VI) Photocatalysts: The synthesis and characterization of new Os(VI) complexes with tailored photophysical and electrochemical properties, including tuning absorption wavelengths and excited-state redox potentials by modifying the ligand sphere. thieme-connect.com
| Osmium Species | Oxidation State | Role in Catalysis | Light Absorbed | Key Features |
| Os(II) Polypyridyls | Os(II) → Os(III) | Acts as a photo-reductant in the excited state | Near-Infrared (NIR) | Strong spin-orbit coupling, long-lived triplet states. researchgate.net |
| Os(VI) Nitrido Complex | Os(VI) → Os(V) | Acts as a photo-oxidant in the excited state | Visible | Generates a highly oxidizing excited state (~+1.4 V). nih.gov |
Electrocatalytic Applications of Potassium Osmate(VI)
The ability of osmium to exist in a wide range of stable oxidation states makes it a promising candidate for electrocatalysis. While much of the focus has been on platinum-group metals like platinum and ruthenium, osmium-based materials are gaining attention as cost-effective and highly active electrocatalysts for critical energy conversion reactions, such as the hydrogen evolution reaction (HER) and the oxygen reduction reaction (ORR). pnas.orgresearchgate.netresearchgate.net Potassium osmate(VI), as a stable and water-soluble source of Os(VI), represents an ideal precursor for the synthesis of these advanced electrocatalytic materials.
Recent research has demonstrated that atomically dispersed osmium species supported on conductive matrices can exhibit exceptional catalytic activity. For example, a catalyst featuring osmium single atoms on a sulfur-doped carbon matrix (Os-SA@SNC) showed outstanding performance for the alkaline HER, requiring an overpotential of only 13 mV to achieve a current density of 10 mA cm⁻², surpassing commercial Pt/C catalysts. pnas.org Theoretical calculations suggest that the local electronic structure of the osmium active sites is crucial for optimizing the adsorption of reaction intermediates, thereby accelerating the catalytic kinetics. pnas.org
The future of potassium osmate(VI) in electrocatalysis lies in its use as a precursor to create precisely controlled osmium-based catalysts. Key research trajectories include:
Single-Atom Catalysts (SACs): Developing synthetic methods to transform potassium osmate into well-defined, single-atom osmium catalysts on various supports (e.g., graphene, metal oxides, nitrides). The goal is to maximize atom efficiency and tune the catalytic activity by controlling the coordination environment of the individual osmium atoms. osti.gov
Water Splitting: Designing bifunctional electrocatalysts derived from potassium osmate that are active for both the HER and the oxygen evolution reaction (OER). Osmium compounds have been investigated for water splitting, and leveraging the Os(VI)/Os(VIII) redox couple could be a viable strategy for efficient OER catalysis. cityu.edu.hk
Fuel Cell Applications: Fabricating osmium-based cathodes for the ORR in fuel cells. Novel osmium electrocatalysts have shown promise for the ORR in acidic media and exhibit high tolerance to methanol (B129727) crossover, a significant advantage over platinum catalysts in direct methanol fuel cells. researchgate.net
Advanced Spectroscopic and In Situ Mechanistic Probes
A deeper understanding of the reaction mechanisms underlying osmium(VI)-catalyzed transformations is crucial for the rational design of more efficient and selective catalysts. The transient and often elusive nature of catalytic intermediates necessitates the use of advanced spectroscopic techniques capable of in situ and real-time analysis. Future research will increasingly rely on these sophisticated probes to capture snapshots of the catalyst's journey through the catalytic cycle.
Real-Time Monitoring of Reaction Intermediates
The direct observation of reaction intermediates as they form and decay provides invaluable kinetic and mechanistic data. mpg.de While challenging, several techniques are being adapted for the real-time monitoring of catalytic processes.
One notable success in osmium chemistry has been the kinetic detection of osmium(VI) ester intermediates during the OsO₄-mediated dihydroxylation of alkenes. researchgate.net Through careful spectrophotometric studies, researchers were able to identify a short-lived 1:1 adduct between the alkene and osmium tetroxide, which is the key osmate(VI) ester. Although its concentration was too low for structural characterization, its kinetic profile could be clearly resolved, providing direct evidence for its role in the reaction mechanism. researchgate.net
Future advancements will focus on applying a broader suite of real-time monitoring techniques to the study of Os(VI) chemistry:
FlowNMR Spectroscopy: This technique allows for the non-invasive monitoring of reactions under actual catalytic conditions by flowing the reaction mixture through an NMR spectrometer. rsc.org It is particularly well-suited for tracking the transformation of organic substrates and identifying diamagnetic osmium species in solution.
Mass Spectrometry Techniques: Methods like Direct Analysis in Real Time Mass Spectrometry (DART-MS) enable the direct and quantitative monitoring of reaction components from heterogeneous mixtures without extensive sample preparation. nih.govrsc.org This could be used to track reactants, products, and potentially even ionizable osmium intermediates.
Raman and IR Spectroscopy: In situ Raman and infrared spectroscopy can provide structural information about catalytic species during a reaction. nih.govwiley.com These methods are powerful for identifying key functional groups, such as the Os=O and Os≡N bonds in high-valent osmium-oxo and nitrido intermediates, which are central to the reactivity of Os(VI) catalysts.
| Technique | Type of Information | Applicability to Os(VI) Chemistry | Reference |
| UV-Vis Spectroscopy | Electronic transitions, kinetics | Kinetic detection of Os(VI) ester intermediates. researchgate.net | researchgate.net |
| FlowNMR | Structural information on diamagnetic species, reaction kinetics | Monitoring substrate conversion and catalyst state in solution. | mpg.dersc.org |
| DART-MS | Molecular weight of reactants, products, and intermediates | Quantitative analysis of heterogeneous reactions. nih.govrsc.org | nih.govrsc.org |
| In Situ Raman/IR | Vibrational modes, functional groups | Probing key Os=O and Os≡N bonds in catalytic intermediates. | nih.govwiley.com |
Spatially Resolved Spectroscopic Techniques for Surface Characterization
For heterogeneous catalysts derived from potassium osmate, the performance is intimately linked to the structure and distribution of osmium species on the support material. Understanding the spatial variations in catalyst structure, oxidation state, and the location of active sites requires analytical techniques with high spatial resolution. ethz.ch
The characterization of single-site osmium catalysts on supports like magnesium oxide (MgO) already combines spectroscopy with high-resolution microscopy to elucidate the structure of the active species. osti.gov Future research will increasingly use spatially resolved techniques to bridge the gap between the atomic scale and the bulk performance of the catalyst.
Key techniques and their future applications include:
Spatially Resolved Raman and Fluorescence Microscopy: These methods can map the chemical composition and electronic properties of a catalyst surface with sub-micron resolution. ethz.ch They can be used to identify different osmium species (e.g., Os(VI) vs. reduced states) across a catalyst particle or bed and correlate their presence with catalytic activity.
X-ray Microscopy and Spectroscopy: Techniques like X-ray fluorescence (XRF) imaging and X-ray absorption spectroscopy (XAS) performed with a micro-focused beam at a synchrotron source can provide element-specific maps of the catalyst. ethz.ch This allows for the visualization of the spatial distribution of osmium and provides detailed information about its oxidation state and local coordination environment under in situ or operando conditions.
Scanning Transmission Electron Microscopy (STEM) with Electron Energy Loss Spectroscopy (EELS): This powerful combination provides atomic-resolution imaging with simultaneous chemical analysis. It can be used to identify individual osmium atoms on a support, determine their oxidation state, and characterize their interaction with the support material, providing the ultimate level of detail for structure-activity relationships. osti.gov
These advanced characterization methods will be indispensable for optimizing the synthesis of supported osmium catalysts, understanding deactivation mechanisms, and rationally designing the next generation of high-performance heterogeneous catalysts derived from potassium osmate. ethz.chnih.gov
Computational Chemistry for Predictive Modeling
Computational chemistry stands as a pivotal tool for accelerating the discovery and optimization of catalytic systems involving potassium osmate(VI). By modeling reaction mechanisms and predicting catalyst behavior at the atomic level, researchers can circumvent extensive empirical screening and move towards rational catalyst design.
High-throughput screening (HTS) methodologies, which allow for the rapid testing of numerous catalyst variations, are a frontier in catalyst development. While traditionally performed on laboratory benchtops, computational HTS offers a powerful in-silico alternative. For osmium-based catalysts, this approach can be used to build and screen virtual libraries of ligands and reaction conditions to identify optimal parameters for specific transformations.
Future work in this area will likely focus on developing computational models that can accurately predict the performance of potassium osmate(VI) in complex catalytic cycles, such as asymmetric dihydroxylation. By simulating the interaction of the osmium center with various chiral ligands, substrates, and co-oxidants, these models can identify promising candidates for synthesis and experimental validation. This approach has the potential to uncover novel catalysts with enhanced activity, selectivity, and stability. The amenity of certain catalytic systems to high-throughput screening techniques suggests a promising future for applying these methods to peptide-based catalysts and other complex molecular architectures involving osmium. google.com
Table 1: Parameters for Computational High-Throughput Screening
| Parameter | Description | Computational Method | Predicted Outcome |
|---|---|---|---|
| Ligand Structure | Variations in chiral ligand backbones and substituent groups. | DFT, Molecular Docking | Enantioselectivity (ee%), Reaction Rate |
| Co-oxidant | Different reoxidants for the Os(VI)/Os(VIII) cycle. | Reaction Pathway Modeling | Turnover Frequency (TOF), Catalyst Stability |
| Solvent Effects | Implicit and explicit solvent models to simulate reaction environment. | QM/MM Simulations | Rate Constants, Transition State Energies |
| Substrate Scope | Screening various olefin substrates for reactivity. | Automated Docking & Reaction Modeling | Product Yield, Stereoselectivity |
Machine learning (ML) is emerging as a transformative tool in chemical research, capable of identifying complex patterns in large datasets to predict reaction outcomes. heraeus-precious-metals.com For catalysis involving potassium osmate(VI), ML models can be trained on existing experimental data—including reaction yields, enantioselectivity, and spectral data—to predict the success of new, untested reactions.
A significant challenge lies in curating a sufficiently large and diverse dataset to train robust ML models. Future efforts will require systematic data collection from both successful and unsuccessful experiments to avoid bias. These models could predict not only the primary outcomes like yield and selectivity but also optimal reaction conditions such as temperature, concentration, and reaction time, thereby accelerating the development of new synthetic methodologies. heraeus-precious-metals.com The integration of machine learning with mechanistic modeling has shown promise in accurately predicting experimental activation energies, a concept that could be applied to osmium-catalyzed reactions to refine our understanding and predictive power.
Integration with Other Fields of Chemistry
The unique reactivity and electronic properties of potassium osmate(VI) and its derivatives make them valuable tools beyond traditional organic synthesis. Future research will increasingly focus on integrating osmium chemistry into analytical methods for environmental surveillance and the fabrication of advanced materials with novel functionalities.
The development of sensitive and selective analytical methods for detecting environmental pollutants is a critical area of research. Osmium complexes, derived from precursors like potassium osmate(VI) dihydrate, offer unique electrochemical properties that can be harnessed for sensor development.
A notable application is the creation of electrochemical sensors where osmium complexes act as redox mediators. For instance, an adduct of mannan (B1593421) with an Os(VI) complex, prepared from potassium osmate(VI) dihydrate, has been successfully used as an electrocatalyst in a sensor for dopamine. mks.com This work demonstrates the principle that osmium complexes can facilitate sensitive electron transfer processes.
Future research could adapt this technology for environmental monitoring. An osmium-based sensor could be designed to detect specific organic pollutants in water or soil samples. The Os(VI) center can be functionalized with ligands that selectively bind to target analytes, and the resulting change in the electrochemical signal can be measured. This approach could lead to the development of portable, real-time sensors for environmental contaminants. The labeling of biomolecules with Os(VI) complexes for subsequent analysis highlights the potential for creating highly specific detection methods. mdpi.com
Table 2: Components of a Hypothetical Osmium-Based Environmental Sensor
| Component | Material/Compound | Function | Rationale |
|---|---|---|---|
| Precursor | Potassium osmate(VI) dihydrate | Source of the active Os(VI) center. | Stable, water-soluble source of Os(VI). |
| Transducer | Graphite Electrode / Gold Nanoparticles | Provides a conductive surface for the electrochemical reaction. | High surface area and good conductivity. |
| Recognition Element | Analyte-specific ligand (e.g., aptamer, polymer) | Binds selectively to the target environmental pollutant. | Confers selectivity to the sensor. |
| Active Species | Os(VI)-Ligand Complex | Acts as an electrocatalyst or redox label. | Facilitates a measurable electrochemical signal upon analyte binding. |
The application of potassium osmate(VI) in materials science is an expanding field with significant potential, particularly in the synthesis of functional nanoparticles and the prospective development of specialized thin films.
Nanoparticles: A key area of innovation is the immobilization of osmium catalysts on solid supports to create recoverable and reusable catalytic systems. Research has demonstrated the successful preparation of magnetically recoverable osmium catalysts using potassium osmate(VI). researchgate.net In this approach, osmate species are supported on magnetite (iron oxide) nanoparticles. These magnetic nanocomposites serve as effective catalysts for reactions like the dihydroxylation of olefins and can be easily separated from the reaction mixture using an external magnet, allowing for efficient recycling. researchgate.net This methodology addresses concerns about the cost and potential toxicity of osmium by containing the catalyst and preventing its leaching into the final product. Future work could explore different support materials and linkers to enhance the stability and activity of these nanoparticle catalysts.
Thin Films: While the direct use of potassium osmate(VI) as a precursor for techniques like Chemical Vapor Deposition (CVD) to create osmium or osmium oxide thin films is not yet widely documented, this remains a compelling area for future exploration. Osmium-containing thin films are of interest for applications requiring high hardness, wear resistance, and catalytic activity. CVD is a process where a solid film is formed on a substrate via chemical reactions of vapor-phase precursors. The development of suitable volatile osmium precursors is a key challenge. While potassium osmate itself is not volatile, it could potentially be used in solution-based deposition techniques or serve as a starting material to synthesize more volatile organometallic osmium compounds suitable for CVD or Atomic Layer Deposition (ALD). The synthesis of novel osmium compounds for various applications is an active area of research, and identifying a viable precursor for thin film deposition represents a logical next step in expanding the material applications of osmium chemistry.
Q & A
Basic: How can researchers efficiently conduct a literature review on Potassiumdioxidodioxoosmium to identify existing studies and gaps?
Methodological Answer:
Begin with a broad search using academic databases (e.g., PubMed, SciFinder, Web of Science) and chemical repositories (e.g., Chemotion, RADAR4Chem) . Define precise keywords (e.g., "this compound synthesis," "Os-K-O redox properties") and Boolean operators to refine results . Use reference management software (e.g., Zotero) to track and organize findings. Critically evaluate primary vs. secondary sources, prioritizing peer-reviewed journals and avoiding non-peer-reviewed platforms like . Cross-reference citations in recent reviews to identify gaps, such as unexplored applications in catalysis or incomplete thermodynamic datasets .
Basic: What are the standard characterization techniques for verifying the structural integrity of this compound in synthetic chemistry?
Methodological Answer:
After synthesis, employ X-ray diffraction (XRD) to confirm crystallinity and lattice parameters . Pair with spectroscopic methods:
- Raman/IR spectroscopy to identify Os-O and K-O vibrational modes.
- X-ray photoelectron spectroscopy (XPS) to validate oxidation states of osmium and potassium .
- Elemental analysis (e.g., ICP-MS) to ensure stoichiometric accuracy.
Report raw data (e.g., diffraction patterns, spectral peaks) in appendices for reproducibility . For nanoscale samples, supplement with TEM/EDS to assess morphology and elemental distribution .
Advanced: How should researchers design experiments to investigate the catalytic properties of this compound while controlling for environmental variables?
Methodological Answer:
Adopt a factorial experimental design to isolate variables (e.g., temperature, pressure, solvent polarity) . For catalytic activity assays:
Baseline Testing : Measure reaction rates without the catalyst.
Control Groups : Compare performance against known catalysts (e.g., OsO₄/K₂O composites).
In Situ Monitoring : Use techniques like UV-vis spectroscopy or gas chromatography to track intermediate species .
Post-Reaction Analysis : Characterize catalyst stability via XRD and SEM to detect structural degradation.
Document all parameters (e.g., stirring speed, reagent purity) in an electronic lab notebook (e.g., Chemotion ELN) to ensure reproducibility .
Advanced: What methodologies are recommended for resolving contradictions in reported thermodynamic data of this compound across different studies?
Methodological Answer:
First, systematically compare experimental conditions:
- Sample Purity : Assess whether discrepancies arise from impurities (e.g., unreacted Os precursors) via elemental analysis .
- Measurement Techniques : Calorimetry (e.g., DSC) may yield different ΔH values than computational methods (e.g., DFT) due to approximations .
- Environmental Factors : Humidity or oxygen exposure during testing can alter redox behavior .
Perform error-propagation analysis to quantify uncertainties in each dataset . If contradictions persist, design a collaborative study using standardized protocols (e.g., IUPAC guidelines) and share raw data in FAIR-compliant repositories for peer validation .
Advanced: How can computational modeling be integrated with experimental studies to predict novel reaction pathways involving this compound?
Methodological Answer:
Baseline DFT Calculations : Optimize the compound’s geometry using software like Gaussian or VASP, incorporating dispersion corrections for weak Os-O interactions .
Reaction Pathway Simulation : Use nudged elastic band (NEB) methods to map energy barriers for proposed mechanisms (e.g., oxygen transfer reactions).
Experimental Validation : Compare computational predictions with kinetic data from controlled experiments (e.g., stopped-flow techniques).
Iterative Refinement : Adjust force fields or basis sets based on empirical discrepancies. Publish computational input files and experimental protocols in supplementary materials to enable replication .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use alkali-resistant gloves and goggles due to potassium’s reactivity with moisture .
- Ventilation : Conduct syntheses in a fume hood to mitigate inhalation risks from osmium oxide vapors.
- Waste Management : Neutralize residual compounds with dilute acetic acid before disposal .
- Documentation : Maintain a hazard log in compliance with institutional safety guidelines, referencing SDS sheets for Os and K compounds .
Advanced: How can researchers optimize synthetic yields of this compound while minimizing byproduct formation?
Methodological Answer:
Mechanistic Studies : Use in situ FTIR or NMR to identify intermediates (e.g., OsO₄⁻ complexes) that lead to byproducts .
Solvent Screening : Test polar aprotic solvents (e.g., DMF) to stabilize reactive intermediates.
Kinetic Control : Adjust heating rates or cooling gradients during crystallization to favor the desired phase .
Statistical Optimization : Apply response surface methodology (RSM) to model interactions between variables (e.g., reagent ratios, reaction time) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
